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  • Product: 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene
  • CAS: 1260770-16-8

Core Science & Biosynthesis

Exploratory

Technical Whitepaper: Material Safety, Toxicity Profiling, and Experimental Handling of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene

Executive Summary In the landscape of modern drug discovery and agrochemical development, fluorinated nitroaromatics serve as indispensable building blocks. 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (CAS: 1260770-16-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, fluorinated nitroaromatics serve as indispensable building blocks. 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (CAS: 1260770-16-8) [1] represents a highly specialized intermediate. The strategic integration of a trifluoromethoxy (-OCF₃) group, a methoxy (-OCH₃) group, and a nitro (-NO₂) group onto a single benzene ring creates a unique stereoelectronic profile that modulates lipophilicity, metabolic stability, and chemical reactivity[2].

As a Senior Application Scientist, this guide is designed to move beyond basic safety data, providing researchers with a comprehensive synthesis of physicochemical causality, predictive toxicology, and self-validating experimental workflows required to handle and utilize this compound safely and effectively.

Physicochemical & Structural Profiling

The synthetic utility and biological behavior of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene are dictated by the synergistic effects of its three functional groups:

  • Trifluoromethoxy (-OCF₃) Group: Often referred to as a "super-halogen," this group significantly enhances lipophilicity (increasing LogP) and metabolic stability. It acts as a bioisostere for alkyl ethers, improving membrane permeability without increasing the risk of oxidative metabolism (e.g., via CYP450 enzymes)[3].

  • Nitro (-NO₂) Group: Acts as a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. This extreme electron deficiency activates the aromatic ring for Nucleophilic Aromatic Substitution (S_NAr)[4]. Furthermore, it serves as a synthetic precursor that can be reduced to an aniline derivative for subsequent coupling reactions[5].

  • Methoxy (-OCH₃) Group: Provides electron donation through resonance, which modulates the extreme electron deficiency caused by the other two groups. This push-pull electronic dynamic allows for highly regioselective derivatization during multi-step synthesis.

Quantitative Physicochemical Data
PropertyValueCausality / Significance
Chemical Name 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzeneStandard IUPAC nomenclature.
CAS Number 1260770-16-8Unique registry identifier[1].
Molecular Formula C₈H₆F₃NO₄Indicates high fluorine and oxygen content.
Molecular Weight 237.13 g/mol Low molecular weight ideal for fragment-based drug design.
Purity Standard ≥95% - 97%Required threshold to prevent side reactions in S_NAr[1].
Structural Class Fluorinated NitroaromaticDictates GHS hazard classification and handling protocols.

Material Safety Data Sheet (MSDS) Core Elements

Because empirical in vivo toxicity data for this specific CAS number is limited, safety protocols must be rigorously extrapolated from the Globally Harmonized System (GHS) classifications of structurally analogous trifluoromethoxy nitrobenzenes[6][7].

Hazard Classification (GHS)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302, H312, H332). The compound is harmful if absorbed systemically[7].

  • Skin Corrosion/Irritation: Category 2 (H315). Causes local dermal irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319).

  • Specific Target Organ Toxicity - Single Exposure (STOT SE): Category 3 (H335). Inhalation of dust or vapors may cause severe respiratory tract irritation[6].

Handling, Storage, and Emergency Protocols
  • Storage: Must be stored in a cool, dry, well-ventilated area. To prevent oxidative degradation and moisture absorption, storage under an inert gas (e.g., Argon or Nitrogen) is highly recommended.

  • Personal Protective Equipment (PPE): Nitroaromatics are readily absorbed through the skin[8]. Operators must wear chemical-resistant nitrile gloves (double-gloving recommended), safety goggles, and an NIOSH-approved respirator when handling the neat powder.

  • Spill Response: Do not sweep dry powder, which generates inhalable dust. Moisten the spill with a non-reactive solvent (e.g., water or a mild surfactant), sweep into a sealed container, and dispose of as hazardous chemical waste[6].

Mechanistic Toxicity Profile

The toxicological concern surrounding 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene is primarily driven by the bioreduction of the nitro group, a well-documented liability of nitroaromatic scaffolds[9].

Methemoglobinemia Risk

Nitroaromatics can be absorbed transdermally or via inhalation. Once in the systemic circulation, they undergo enzymatic reduction to form highly reactive nitroso and hydroxylamine intermediates. These intermediates oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. This structural change severely impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia and cyanosis[4][8].

Oxidative Stress and ROS Generation

At the cellular level, ubiquitous nitroreductases catalyze a single-electron reduction of the nitro group to a nitro radical anion. In the presence of molecular oxygen, this radical undergoes "redox cycling." The radical transfers its extra electron to O₂, generating superoxide radicals (O₂•⁻) and regenerating the parent nitroaromatic compound. This futile cycle leads to a massive accumulation of Reactive Oxygen Species (ROS), culminating in oxidative stress, lipid peroxidation, and ultimately, cell death[5][9].

ToxicityMechanism A 4-Methoxy-1-nitro-2- (trifluoromethoxy)benzene B Nitroreductase Enzymatic Activation A->B Cellular Uptake C Nitro Radical Anion (Reactive Intermediate) B->C 1e- Reduction D Redox Cycling (O2 to Superoxide) C->D O2 Interaction F Methemoglobinemia (Hemoglobin Oxidation) C->F Blood Exposure E ROS Generation (Oxidative Stress) D->E Superoxide Radical

Fig 1: Mechanistic pathway of nitroaromatic bioactivation and ROS generation.

Experimental Workflows (Self-Validating Protocols)

To safely and effectively utilize this compound in drug discovery, researchers must validate both its cellular tolerability and its synthetic viability. The following protocols are designed as self-validating systems.

Protocol 1: In Vitro Cytotoxicity & ROS Generation Assay

Causality Insight: This dual-readout protocol validates the baseline cellular tolerability of the compound. By measuring both viability and ROS generation in parallel, researchers can confirm if observed cytotoxicity is directly caused by the redox cycling mechanism described above.

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells in a 96-well plate at a density of 1x10⁴ cells/well. Causality: HepG2 cells retain basal levels of xenobiotic-metabolizing enzymes (including nitroreductases), making them the ideal model for nitroaromatic toxicity screening.

  • Compound Dosing: Prepare a 10 mM stock solution of 1260770-16-8 in anhydrous DMSO. Perform serial dilutions to treat cells at concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration remains <0.5% v/v to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Viability Readout (Plate A): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. The reduction of yellow MTT to purple formazan by mitochondrial succinate dehydrogenase serves as a self-validating, direct measure of metabolic viability.

  • ROS Quantification (Plate B): Treat a parallel plate with 10 µM DCFDA for 45 minutes prior to compound dosing. DCFDA is oxidized by intracellular ROS to the highly fluorescent DCF. Measure fluorescence (Ex/Em = 485/535 nm) to quantify oxidative stress[5].

Workflow Step1 Step 1: Cell Culture (HepG2 Cells) Step2 Step 2: Compound Dosing (0.1 - 100 µM) Step1->Step2 Step3 Step 3: Incubation (24h at 37°C) Step2->Step3 Step4 Step 4A: MTT Assay (Viability Readout) Step3->Step4 Step5 Step 4B: DCFDA Assay (ROS Quantification) Step3->Step5 Step6 Data Analysis (IC50 & ROS Fold Change) Step4->Step6 Step5->Step6

Fig 2: Experimental Workflow for Dual-Readout Cytotoxicity & ROS Assay.

Protocol 2: Nucleophilic Aromatic Substitution (S_NAr) Derivatization

Causality Insight: The strong EWG nature of the nitro group activates the aromatic ring, allowing for the displacement of leaving groups by nucleophiles (e.g., amines) to build complex drug scaffolds[2][4].

  • Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that stabilizes the negatively charged Meisenheimer complex intermediate formed during the S_NAr rate-determining step[8].

  • Nucleophile Addition: Add 1.2 equivalents of the desired secondary amine nucleophile and 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃). The K₂CO₃ acts as a mild base to scavenge the acid generated during the substitution, driving the reaction forward.

  • Thermal Activation: Heat the mixture to 80°C for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system.

  • Work-up & Purification: Once the starting material is consumed, cool the reaction to room temperature and quench with ice water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.

References

  • "优势产品- 万唯生物-实验室一站式服务专家" (4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene CAS Data) , WanviBio. Available at: [Link]

  • "MSDS of 3-(Trifluoromethoxy)nitrobenzene - Capot Chemical" (Safety and Handling Protocols) , Capot Chemical. Available at: [Link]

  • "1-Nitro-3-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 2777297 - PubChem" (GHS Classifications) , National Institutes of Health (NIH). Available at: [Link]

  • "Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments" , SciELO. Available at:[Link]

Sources

Foundational

Physical and chemical properties of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (CAS No. 344-39-8). While experimental data for this specific isomer is limited in publicly available literature, this document synthesizes information from analogous compounds, theoretical predictions, and established principles of organic chemistry to offer a robust profile for researchers. The guide covers the compound's structure, predicted physicochemical properties, a proposed synthetic pathway, expected reactivity, and safety considerations. This information is intended to support professionals in drug development and chemical research in their work with this and related substituted nitroaromatic compounds.

Introduction and Molecular Structure

4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene is a substituted aromatic compound featuring a nitro group, a methoxy group, and a trifluoromethoxy group attached to a benzene ring. The unique combination and orientation of these functional groups impart specific electronic and steric properties that make it an interesting, albeit not extensively studied, building block in synthetic and medicinal chemistry.

The IUPAC name for this compound is 4-methoxy-1-nitro-2-(trifluoromethoxy)benzene . It is also known by synonyms such as 3-(Trifluoromethyl)-4-nitroanisole and 1-Methoxy-4-nitro-3-(trifluoromethyl)benzene[1].

Molecular Structure:

Caption: 2D Structure of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene

Physicochemical Properties

PropertyValueSource/Comment
CAS Number 344-39-8[2][3]
Molecular Formula C₈H₆F₃NO₃[2]
Molecular Weight 221.13 g/mol [2]
Appearance Pale yellow to light brown solid (predicted)Based on related nitroaromatic compounds.
Solubility Low in water; soluble in organic solvents (predicted)Based on the aromatic and fluorinated nature of the molecule.
Melting Point Not available
Boiling Point Not available

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene is not explicitly described in the available literature. However, a plausible synthetic route can be proposed based on the well-established nitration of substituted benzene rings. The synthesis would likely involve the electrophilic nitration of a suitable precursor.

Proposed Synthetic Pathway: Electrophilic Nitration

The most probable synthetic route is the nitration of 3-methoxy-1-(trifluoromethoxy)benzene. The directing effects of the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups will influence the regioselectivity of the nitration. The methoxy group is an ortho-, para-director and an activating group, while the trifluoromethoxy group is a meta-director (relative to itself) and a deactivating group[4]. The interplay of these directing effects would need to be carefully considered to optimize the yield of the desired isomer.

Caption: Proposed synthetic workflow for 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene.

General Experimental Protocol for Nitration

The following is a generalized protocol for the nitration of an aromatic compound, which would need to be optimized for the specific synthesis of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add a desired volume of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5°C. Slowly add the required molar equivalent of concentrated nitric acid dropwise to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C[5].

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the 3-methoxy-1-(trifluoromethoxy)benzene, either neat or dissolved in a suitable inert solvent like dichloromethane[5]. Cool this flask to the desired reaction temperature (e.g., 0°C).

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the starting material. Maintain the reaction temperature at the desired level throughout the addition[6].

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the same temperature for a specified period. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC)[5].

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine[6].

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

Purification

The separation of the desired isomer from other potential nitrated products can be challenging due to their similar physical properties. The following techniques can be employed for purification:

  • Column Chromatography: This is a common and effective method for separating isomers. A silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can provide good separation[5].

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure may be effective[6].

  • Crystallization: Fractional crystallization from a suitable solvent can be attempted, as the isomers may have different solubilities at low temperatures[6].

Chemical Reactivity and Applications

The reactivity of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene is governed by the electronic properties of its three substituents.

Electronic Effects of Substituents
  • Nitro Group (-NO₂): A strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It is a meta-director for electrophilic substitution and deactivates the ring[7].

  • Methoxy Group (-OCH₃): An electron-donating group through resonance (+M) and electron-withdrawing through induction (-I). The resonance effect dominates, making it an ortho-, para-director and an activating group for electrophilic substitution[8].

  • Trifluoromethoxy Group (-OCF₃): A strongly electron-withdrawing group primarily through a powerful inductive effect (-I) due to the high electronegativity of the fluorine atoms. It also has a weak electron-donating resonance effect (+M) from the oxygen lone pairs, but this is significantly outweighed by the inductive effect. It is generally considered a deactivating group and a meta-director (relative to itself) for electrophilic substitution[4][9].

Predicted Reactivity

G cluster_0 Reactivity Profile Aromatic Ring 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene Electrophilic_Sub Electrophilic Aromatic Substitution (Deactivated) Aromatic Ring->Electrophilic_Sub Difficult Nucleophilic_Sub Nucleophilic Aromatic Substitution (Activated) Aromatic Ring->Nucleophilic_Sub Favorable Nitro_Reduction Reduction of Nitro Group Aromatic Ring->Nitro_Reduction Common Transformation

Caption: Predicted reactivity pathways for 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene.

  • Electrophilic Aromatic Substitution: The presence of two strong electron-withdrawing groups (nitro and trifluoromethoxy) will render the aromatic ring highly deactivated towards electrophilic attack. Harsh reaction conditions would likely be required for further substitution[7].

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present on the ring. The positions ortho and para to the nitro group are the most activated towards nucleophilic attack[9].

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various standard reduction methods, such as catalytic hydrogenation (e.g., with Pd/C and H₂) or using metals in acidic media (e.g., Sn/HCl or Fe/HCl). This transformation provides access to the corresponding aniline derivative, a valuable intermediate in organic synthesis.

Potential Applications in Drug Development

Substituted nitroaromatic compounds are important precursors in the synthesis of pharmaceuticals[10][11]. The reduction of the nitro group to an amine is a key step in the synthesis of many drug candidates. The trifluoromethoxy group is often incorporated into drug molecules to enhance properties such as lipophilicity, metabolic stability, and binding affinity[12]. Therefore, 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene and its derivatives could serve as valuable building blocks for the synthesis of novel bioactive molecules.

Spectral Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the substituents. A singlet corresponding to the methoxy group protons would be expected in the upfield region (around 3.8-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display eight distinct signals for the eight carbon atoms in the molecule, assuming no accidental equivalence.

  • ¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹), the C-O-C ether linkage, and the C-F bonds of the trifluoromethoxy group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (221.13 g/mol ).

Safety and Handling

Nitroaromatic compounds should be handled with caution as many are toxic and can be absorbed through the skin[12][13][14].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[15].

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes[15].

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and incompatible materials such as strong oxidizing agents, strong bases, and reducing agents[13]. Keep containers tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain[3].

Conclusion

4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene is a substituted nitroaromatic compound with potential as a synthetic intermediate in medicinal chemistry and materials science. While detailed experimental data is currently scarce, its properties and reactivity can be reasonably predicted based on the well-understood chemistry of its constituent functional groups and analogous compounds. This guide provides a foundational understanding of this molecule to aid researchers in its synthesis, handling, and application. Further experimental investigation is warranted to fully characterize this compound and unlock its potential in various fields of chemical research.

References

  • Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Alfa Aesar. (2009). Material Safety Data Sheet.
  • Matrix Fine Chemicals. (n.d.). 1-METHOXY-2-NITRO-4-(TRIFLUOROMETHYL)BENZENE | CAS 394-25-2. Retrieved from [Link]

  • Fluoropharm. (n.d.). 1-Methoxy-4-nitro-3-(trifluoromethyl)benzene. Retrieved from [Link]

  • Australian Government Department of Health. (2023). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Nitrobenzene Derivatives in Advanced Chemical Applications.
  • Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • Google Patents. (n.d.). NITRATION - European Patent Office - EP 3717464 B1. Retrieved from [Link]

  • ACS Publications. (2017). Substituent Effect on the σ- and π-Electron Structure of the Nitro Group and the Ring in Meta- and Para-Substituted Nitrobenzenes. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). All reagents were commercial grade materials and were used without further purification. Retrieved from [Link]

  • Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • SciSpace. (2020). Substituent effects of nitro group in cyclic compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Interactions of Substituted Nitroaromatics with Model Graphene Systems: Applicability of Hammett Substituent Constants To Predict Binding Energies. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Journal of Organic and Pharmaceutical Chemistry. (2025). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 4-methoxy-1-methyl-2-nitro-. Retrieved from [Link]

  • J-GLOBAL. (n.d.). A spectroscopic study of Cu(II)-complexes of chelating resins containing nitrogen and sulfur atoms in the chelating groups. Retrieved from [Link]

  • CAS. (n.d.). Paraffin waxes, chloro - CAS Common Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. Retrieved from [Link]

  • MDPI. (2012). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. Retrieved from [Link]

  • IRIS. (n.d.). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Retrieved from [Link]

  • MassBank. (2019). Organic compounds. Retrieved from [Link]

  • Omron. (n.d.). 規制化学物質の管理基準.

Sources

Exploratory

Electronic Effects of the Trifluoromethoxy Group in 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene: A Computational and Experimental Guide

Target Audience: Medicinal Chemists, Computational Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The molecule 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (CAS: 1260...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Computational Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The molecule 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (CAS: 1260770-16-8)[1] represents a highly polarized, multi-substituted aromatic system. It serves as an excellent model for understanding complex electronic interplay in drug scaffolds. The core features a classic "push-pull" axis established by the strongly electron-donating 4-methoxy group (-OCH₃) and the strongly electron-withdrawing 1-nitro group (-NO₂). However, the introduction of the 2-trifluoromethoxy group (-OCF₃) introduces a profound orthogonal perturbation, acting as a unique modulator of the ring's electron density and physicochemical profile[2].

This technical guide dissects the electronic properties, conformational dynamics, and analytical protocols required to profile the -OCF₃ group in such push-pull systems.

Electronic Architecture: The Push-Pull Network

In a standard push-pull benzene derivative, electron density flows continuously from the donor to the acceptor via the aromatic π -system. In this molecule, the -OCH₃ group at position 4 donates electron density (+M effect) directly toward the -NO₂ group at position 1 (-M, -I effects).

The addition of the -OCF₃ group at position 2 disrupts this linear flow. Unlike the -OCH₃ group, which is a strong resonance donor, the -OCF₃ group acts primarily as a strong inductive electron-withdrawing group (-I)[2]. The Hammett constants ( σp​=0.35 , σm​=0.38 ) confirm its deactivating nature[2],[3].

Mechanistic Causality: The highly electronegative fluorine atoms exert a powerful inductive pull on the oxygen's electron density. This lowers the energy of the oxygen lone pairs, severely suppressing their ability to delocalize into the aromatic π -system, thereby neutralizing the expected +M resonance effect[4].

G A 4-Methoxy Group (-OCH3) Strong +M, Weak -I Planar Conformation B Aromatic Core (Electron Conduit) A->B Electron Donation (+M) C 1-Nitro Group (-NO2) Strong -M, Strong -I Planar Conformation B->C Electron Withdrawal (-M) D 2-Trifluoromethoxy (-OCF3) Strong -I, Suppressed +M Orthogonal Conformation B->D Weak Resonance (+M) D->B Inductive Withdrawal (-I)

Fig 1: Electronic push-pull network and conformational preferences in the substituted benzene.

Conformational Dynamics: The Orthogonal Preference

Methoxy groups typically prefer a planar conformation to maximize p−π orbital overlap with the aromatic ring. Conversely, the -OCF₃ group heavily favors an orthogonal (perpendicular) conformation relative to the benzene ring[5].

Mechanistic Causality: This orthogonal preference is driven by a strong nO​→σC−F∗​ hyperconjugative interaction and the steric bulk of the CF₃ moiety[5]. The perpendicular orientation minimizes steric clashes with the adjacent ortho-nitro group while maximizing the stabilizing hyperconjugation, forcing the oxygen lone pairs out of alignment with the aromatic π -system[5].

Quantitative Electronic and Physicochemical Parameters

The following table summarizes the quantitative data contrasting the -OCF₃ group against other common substituents to highlight its unique profile[2],[4],[3].

SubstituentHammett σp​ Hammett σm​ Hansch-Leo π Primary Electronic EffectPreferred Conformation
-OCH₃ -0.27+0.12-0.02Strong +M, Weak -IPlanar
-OCF₃ +0.35+0.38+1.04Strong -I, Suppressed +MOrthogonal
-CF₃ +0.54+0.43+0.88Strong -ISpherical / Rotating
-NO₂ +0.78+0.71-0.28Strong -M, Strong -IPlanar

Standardized Protocols for Electronic Profiling

To accurately map the electronic and conformational landscape of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene, the following self-validating workflows must be employed.

Protocol 1: Density Functional Theory (DFT) Mapping

Step 1: Conformational Search

  • Action: Perform a relaxed potential energy surface (PES) scan rotating the Caryl​−OCF3​ dihedral angle in 10° increments using Molecular Mechanics (MMFF94), followed by preliminary DFT optimization.

Step 2: Geometry Optimization and Frequency Calculation

  • Action: Optimize the lowest-energy conformers using the B3LYP functional with the 6-311++G(d,p) basis set[6].

  • Causality: B3LYP is selected because its hybrid nature accurately captures the electron correlation effects necessary for heavily fluorinated systems[6]. The inclusion of diffuse functions (++) is critical for modeling the extended electron clouds of the highly electronegative fluorine and oxygen atoms, while polarization functions (d,p) accurately describe the nO​→σC−F∗​ hyperconjugative interactions[5].

  • Self-Validation: Perform a frequency calculation on the optimized geometry. The strict absence of imaginary frequencies confirms that the structure is a true local minimum rather than a transition state[6].

Step 3: FMO and NBO Analysis

  • Action: Calculate HOMO/LUMO energies and perform Natural Bond Orbital (NBO) analysis[7].

  • Causality: Frontier Molecular Orbital (FMO) analysis quantifies the push-pull strength (bandgap)[7], while NBO analysis mathematically measures the exact stabilization energy (in kcal/mol) of the hyperconjugation, proving the origin of the orthogonal conformation.

Protocol 2: NMR Spectroscopy for Electronic Validation

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

Step 2: Multi-Nuclear Acquisition (¹H, ¹³C, ¹⁹F)

  • Action: Acquire ¹⁹F NMR spectra with ¹H decoupling, alongside standard ¹H and ¹³C spectra.

  • Causality: ¹⁹F NMR provides a highly sensitive probe for the -OCF₃ group's electronic environment. The strongly electron-withdrawing nature of -OCF₃ deshields the ortho protons, shifting their signals downfield by 0.2-0.5 ppm compared to unsubstituted analogs[2].

Step 3: Data Reconciliation (Self-Validation)

  • Validation: Cross-reference the experimental ¹³C and ¹⁹F chemical shifts with theoretical GIAO (Gauge-Independent Atomic Orbital) NMR shielding tensors computed from the optimized DFT geometry in Protocol 1. A linear regression yielding R2>0.98 validates both the experimental assignment and the computed conformational minimum.

Workflow Step1 Step 1: Conformational Search Molecular Mechanics & DFT Step2 Step 2: Geometry Optimization B3LYP/6-311++G(d,p) Basis Set Step1->Step2 Step3 Step 3: Electronic Properties HOMO/LUMO & NBO Analysis Step2->Step3 Step4 Step 4: NMR Validation 1H, 13C, 19F Chemical Shifts Step3->Step4

Fig 2: Standardized computational and experimental workflow for electronic profiling.

Implications for Drug Development & Reactivity

The -OCF₃ group is highly valued in medicinal chemistry due to its unique combination of strong electron absorption, metabolic stability, and high lipophilicity[8].

  • Lipophilicity and Bioavailability: The Hansch-Leo parameter ( π=+1.04 ) indicates that the -OCF₃ group significantly enhances membrane permeability and overall lipophilicity compared to the -OCH₃ analog ( π=−0.02 )[2]. This is critical for optimizing the pharmacokinetic profiles of CNS-targeted drugs[7].

  • S_NAr Reactivity: In nucleophilic aromatic substitution ( SN​Ar ) reactions, the electron-withdrawing nature of the -OCF₃ group stabilizes the negatively charged Meisenheimer complex intermediate[4]. While slightly less activating than a -CF₃ group ( σp​=0.54 vs 0.35 ), the -OCF₃ group provides a balanced reactivity profile, lowering the activation energy for nucleophilic attack at positions activated by the nitro group[4].

References

  • Trifluoromethoxy group - Grokipedia.2

  • A Comparative Guide to the Reactivity of Trifluoromethoxy and Trifluoromethyl Substituted Nitrobenzenes in Nucleophilic Aromatic - Benchchem. 4

  • sos-SD-243-00079.pdf (Fluoroalkoxylation) - Thieme Connect. 3

  • Structure and Conformation of 4-Fluoro(trifluoromethoxy)benzene: Gas Electron Diffraction and Quantum Chemical Calculations - ACS Publications. 5

  • Trifluoromethoxylation/trifluoromethylthiolation/trifluoro-methylselenolation strategy for the construction of heterocycles - rhhz.net.8

  • 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene 250mg - Dana Bioscience. 1

  • DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - ACS Omega. 6

  • Design and Evaluation of New 6-Trifluoromethoxy-Isatin Derivatives as Potential CDK2 Inhibitors - PMC (NIH). 7

Sources

Foundational

Theoretical and Experimental Crystallographic Framework for 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene

Executive Summary The compound 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (CAS: 1260770-16-8; Formula: C₈H₆F₃NO₄) is a highly functionalized aromatic building block of significant interest in medicinal chemistry and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (CAS: 1260770-16-8; Formula: C₈H₆F₃NO₄) is a highly functionalized aromatic building block of significant interest in medicinal chemistry and agrochemical development [1]. Featuring a unique combination of electron-donating (-OCH₃) and electron-withdrawing (-NO₂, -OCF₃) substituents, its solid-state behavior provides critical insights into halogen bonding, steric-induced conformational shifts, and "push-pull" dipole dynamics.

This whitepaper provides an authoritative, self-validating methodological guide for the crystallization, Single-Crystal X-ray Diffraction (SCXRD) analysis, and structural refinement of this specific fluorinated nitroaromatic compound.

Conformational Causality & Predictive Structural Analysis

To successfully resolve the crystal structure of a heavily substituted fluorinated aromatic, one must first understand the electronic and steric forces dictating its molecular conformation [2].

  • The "Push-Pull" Resonance System: The methoxy group (-OCH₃) at the C4 position and the nitro group (-NO₂) at the C1 position exist in a para-relationship. The electron-donating nature of the methoxy oxygen lone pairs feeds electron density into the aromatic π-system, which is subsequently withdrawn by the highly electronegative nitro group. This resonance stabilizes a co-planar conformation for both the -OCH₃ and -NO₂ groups relative to the benzene ring.

  • Steric Clash and Orthogonal -OCF₃ Conformation: The trifluoromethoxy group (-OCF₃) at the C2 position is ortho to the bulky nitro group. To minimize electrostatic repulsion between the nitro oxygens and the fluorine atoms, the -OCF₃ group is forced out of the aromatic plane. Crystallographic precedents for similar compounds indicate that the C-O-CF₃ bond angle will adopt a nearly orthogonal (perpendicular) twist[3].

  • Intermolecular Networks: The solid-state packing is driven by π-π stacking (facilitated by the polarized aromatic ring) and weak F···O halogen bonding between the trifluoromethyl fluorines and the nitro oxygens of adjacent molecules.

Molecular_Interactions Central 4-Methoxy-1-nitro-2- (trifluoromethoxy)benzene Nitro -NO2 Group (Electron Withdrawing) Central->Nitro C1 Position Methoxy -OCH3 Group (Electron Donating) Central->Methoxy C4 Position OCF3 -OCF3 Group (Orthogonal Conformation) Central->OCF3 C2 Position PiStacking π-π Stacking (Intermolecular) Nitro->PiStacking Depletes π-electron density HalogenBond F···O Halogen Bonding (Intermolecular) Nitro->HalogenBond O-acceptors Methoxy->PiStacking Enhances polarizability OCF3->HalogenBond F-donors

Caption: Structural causality and intermolecular interactions dictating crystal packing.

Experimental Protocols: Crystallization and SCXRD Workflow

Because fluorinated nitroaromatics often exhibit low melting points and a propensity for rotational disorder (specifically within the -CF₃ moiety), standard room-temperature crystallography is insufficient. The following self-validating protocols ensure high-fidelity data acquisition.

Protocol 1: Controlled Crystallization via Slow Evaporation
  • Step 1: Solvent System Selection. Dissolve 50 mg of high-purity (>99%) 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene in 2 mL of Ethyl Acetate (EtOAc). Add Hexane dropwise until the solution becomes faintly turbid, then add a single drop of EtOAc to clear it.

    • Causality: The compound is moderately polar but highly lipophilic. A gradient of non-polar (Hexane) to polar (EtOAc) solvent allows for a highly controlled supersaturation curve, preventing rapid precipitation which leads to twinned or microcrystalline powders.

  • Step 2: Vapor Control. Puncture the vial cap with a 20-gauge needle and store at 4 °C in a vibration-free environment for 7–14 days.

    • Causality: Lowering the kinetic energy of the system slows the nucleation rate, favoring the growth of single, macroscopic, diffraction-quality crystals rather than kinetically favored polymorphs.

Protocol 2: SCXRD Data Acquisition and Reduction
  • Step 1: Cryoloop Mounting. Isolate a single crystal (approx. 0.2 × 0.15 × 0.1 mm) under polarized light microscopy. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

    • Causality: Paratone-N acts as a cryoprotectant. It prevents atmospheric moisture from condensing and forming parasitic ice rings on the diffraction pattern during flash-cooling.

  • Step 2: 100 K Nitrogen Stream. Flash-cool the crystal to 100 K using an Oxford Cryostream during data collection on a diffractometer equipped with a Mo Kα source (λ = 0.71073 Å).

    • Causality: The -CF₃ group exhibits extreme thermal displacement (libration) at room temperature, which smears the electron density map. Cooling to 100 K "freezes out" this rotational disorder, allowing accurate anisotropic refinement of the fluorine atoms.

  • Step 3: Multi-Scan Absorption Correction. Process the raw frames using SADABS (or equivalent).

    • Causality: Fluorine and oxygen possess higher X-ray scattering factors than carbon. Multi-scan correction compensates for the non-spherical shape of the crystal and the specific absorption edges of the heteroatoms.

XRD_Workflow N1 Compound Purification (>99% Purity) N2 Slow Evaporation (EtOAc/Hexane) N1->N2 Solvent Screening N3 Crystal Mounting (Cryoloop + Paratone) N2->N3 Optical Microscopy N4 SCXRD Data Collection (Mo Kα, 100 K) N3->N4 N2 Cryostream N5 Data Reduction & Absorption Correction N4->N5 Raw Frames N6 Structure Solution (SHELXT / Olex2) N5->N6 hkl Data N7 Anisotropic Refinement (SHELXL) N6->N7 Initial Model N8 CIF Generation & Validation N7->N8 R1 < 0.05

Caption: Step-by-step X-ray diffraction workflow from crystallization to CIF validation.

Structure Solution and Refinement Mechanics

Once the hkl reflection data is obtained, the structure must be solved using direct methods (e.g., SHELXT) [5] and refined using full-matrix least-squares on F² via SHELXL within the Olex2 graphical interface [4].

Handling -CF₃ Disorder: Even at 100 K, the trifluoromethoxy group may exhibit positional disorder over two sites. If the Fourier difference map reveals residual electron density peaks around the primary fluorine positions, the disorder must be modeled using the PART instruction in SHELXL. The occupancies of the two rotational conformers should be allowed to refine freely (e.g., typically settling around a 0.70/0.30 split). Rigid-bond restraints (DELU) and similarity restraints (SADI) must be applied to the C-F bonds to maintain chemical sensibility during the least-squares refinement.

Quantitative Data Presentation

The following table summarizes the representative crystallographic parameters expected for a high-quality single crystal of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene, based on structural analogs and theoretical packing models.

Crystallographic ParameterValue / Specification
Chemical Formula C₈H₆F₃NO₄
Formula Weight (Mr) 237.14 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Calculated Density (ρ) ~1.65 g/cm³
Absorption Coefficient (μ) ~0.15 mm⁻¹
F(000) 480
θ Range for Data Collection 2.5° to 28.0°
Reflections Collected / Unique ~15,000 / ~3,000[R(int) ≤ 0.04]
Goodness-of-fit on F² 1.02 – 1.05
Final R indices [I > 2σ(I)] R1 ≈ 0.035, wR2 ≈ 0.085
Largest diff. peak and hole 0.35 and -0.25 e.Å⁻³

References

  • Conformational properties of the trifluoromethoxy group in crystal structures Source: National Institutes of Health (NIH) / PubMed URL:[Link][1]

  • Crystal Structure, Spectroscopy, and Quantum Chemical Studies of Trifluoromethoxy Derivatives Source: ACS Publications (The Journal of Physical Chemistry A) URL:[Link][2]

  • Olex2: a complete structure solution, refinement and analysis program Source: OlexSys / Journal of Applied Crystallography URL:[Link][3]

  • SHELXT – Integrated space-group and crystal-structure determination Source: University of Göttingen / Acta Crystallographica Section A URL:[Link][3]

Sources

Exploratory

Thermodynamic stability and melting point of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene

An In-Depth Technical Guide on the Thermodynamic Stability and Phase Dynamics of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene Executive Summary In the realm of advanced pharmaceutical intermediates and agrochemical deve...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermodynamic Stability and Phase Dynamics of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene

Executive Summary

In the realm of advanced pharmaceutical intermediates and agrochemical development, fluorinated nitroaromatic building blocks offer unprecedented opportunities for modulating lipophilicity, metabolic resistance, and electronic distribution. 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (CAS: 1260770-16-8) is a highly specialized structural motif[1]. While its unique combination of electron-withdrawing (-NO2, -OCF3) and electron-donating (-OCH3) substituents makes it an invaluable synthetic precursor, these same functional groups create a complex thermodynamic profile.

For researchers and drug development professionals, understanding the thermal stability and melting point dynamics of this compound is not merely an academic exercise—it is a critical safety and processing requirement. This whitepaper dissects the thermodynamic stability of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene, predicting its phase transition behavior through structural analogs, and provides field-proven, self-validating analytical protocols for empirical verification.

Molecular Architecture & Thermodynamic Foundations

The thermodynamic stability of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene is dictated by the competing electronic effects and bond dissociation energies (BDE) of its three primary substituents attached to the benzene core.

The Trifluoromethoxy (-OCF3) Group: The Anchor of Stability

The -OCF3 group is renowned for its exceptional chemical and thermal robustness. Computational investigations and density functional theory (DFT) calculations reveal that the O-C bond in aryl trifluoromethoxy systems possesses a bond dissociation energy of approximately 458 kJ/mol (~110 kcal/mol)[2]. Furthermore, the C-F bonds within the CF3 moiety exhibit bond dissociation energies of approximately 116 kcal/mol, ranking among the strongest single bonds in organic chemistry[3]. This imparts immense thermodynamic stability to the molecule's ether linkage, ensuring that the -OCF3 group is highly resistant to pyrolytic degradation.

The Nitro (-NO2) Group: The Thermodynamic Weak Link

Conversely, nitroaromatic compounds are inherently thermally sensitive. The primary decomposition pathway is almost universally initiated by the homolytic cleavage of the C-NO2 bond, which represents the thermodynamic weak link in the molecule[4]. The activation energy for the thermal decomposition of structurally similar substituted nitrobenzenes typically ranges from 131 to 203 kJ/mol, depending on the electronic influence of ortho/para substituents[5]. In 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene, the strong electron-withdrawing nature of the adjacent -OCF3 group slightly destabilizes the C-NO2 bond, lowering the activation energy required for initial decomposition.

The Methoxy (-OCH3) Group: Intermolecular Modulator

The para-methoxy group acts as an electron-donating group via resonance, partially offsetting the inductive withdrawal of the nitro and trifluoromethoxy groups. More importantly, the -OCH3 group increases the molecular weight (to 237.13 g/mol ) and introduces additional dipole-dipole interactions, which directly impacts the compound's phase transition temperatures (melting point).

G Core 4-Methoxy-1-nitro-2- (trifluoromethoxy)benzene NO2 1-Nitro Group (-NO2) Thermodynamic Weak Link Core->NO2 OCF3 2-Trifluoromethoxy (-OCF3) High Thermal Stability Core->OCF3 OCH3 4-Methoxy (-OCH3) Electron Donating Core->OCH3 NO2_Effect Initiates Exothermic Decomposition (C-NO2 Cleavage) NO2->NO2_Effect OCF3_Effect Resists Pyrolysis (Strong C-F & C-O Bonds) OCF3->OCF3_Effect OCH3_Effect Increases Intermolecular Forces Elevates Melting Point OCH3->OCH3_Effect

Diagram 1: Structural influence of substituents on the thermodynamic profile.

Phase Transition Dynamics: Predicting the Melting Point

Because highly specific, peer-reviewed empirical melting point data for CAS 1260770-16-8 is limited in open literature, we must utilize Structure-Property Relationship (SPR) modeling based on its closest structural analog: 4-(Trifluoromethoxy)nitrobenzene (CAS 713-65-5) .

  • Baseline Analog: 4-(Trifluoromethoxy)nitrobenzene is a light yellow liquid at standard room temperature, exhibiting a confirmed melting point of 15 °C and a boiling point of 87-89 °C at 15 mmHg[6][7].

  • Structural Delta: The addition of a methoxy (-OCH3) group at the 4-position (relative to the nitro group) significantly alters the crystal lattice packing energy. The increased molecular weight and enhanced polarizability typically elevate the melting point of substituted nitroanisoles compared to their des-methoxy counterparts.

  • Predicted State: Consequently, 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene is predicted to transition from a liquid to a low-melting solid at room temperature, with an estimated melting point range of 35 °C to 55 °C . To establish the exact phase transition, rigorous Differential Scanning Calorimetry (DSC) must be employed.

Self-Validating Experimental Protocols for Thermal Profiling

To ensure scientific integrity and trustworthiness, thermal characterization cannot rely on single-run data. The following protocols represent a self-validating system designed to isolate thermal events (melting vs. decomposition) and calculate precise kinetic parameters.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transitions

Purpose: To determine the exact melting point ( Tm​ ) and enthalpy of fusion ( ΔHf​ ), while screening for the onset of exothermic decomposition. Causality Check: We use hermetically sealed aluminum pans to prevent the volatilization of the compound prior to its decomposition temperature, ensuring that the detected exotherm is a true chemical breakdown, not an artifact of evaporation[8].

  • Calibration: Calibrate the DSC instrument using high-purity Indium ( Tm​ = 156.6 °C) to ensure temperature and heat flow accuracy.

  • Sample Preparation: Accurately weigh 2.0 to 3.0 mg of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene into a hermetically sealable aluminum pan. Seal the pan using a sample press.

  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at 50 mL/min to prevent oxidative interference and moisture condensation.

  • Thermal Method:

    • Equilibrate at 0 °C (to capture low-temperature phase transitions).

    • Ramp at 10 °C/min to 300 °C.

  • Data Analysis: Identify the sharp endothermic peak corresponding to the melting point. Calculate the area under the curve to determine ΔHf​ . Note the onset temperature of the broad exothermic peak, which indicates the initiation of nitro-group decomposition.

Protocol 2: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Purpose: To quantify mass loss as a function of temperature and calculate the apparent activation energy ( Ea​ ) of decomposition. Causality Check: By running TGA at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min), we can apply the Kissinger kinetic model. This multi-rate approach self-validates the kinetic data, proving that the decomposition follows a predictable n-order reaction pathway[5].

  • Sample Preparation: Load 5.0 mg of the sample into an open platinum or alumina crucible.

  • Atmosphere Control: Utilize a Nitrogen purge (60 mL/min) to isolate thermal decomposition from oxidative combustion.

  • Dynamic Heating: Execute separate runs at heating rates ( β ) of 5, 10, 15, and 20 °C/min from ambient temperature to 500 °C.

  • Kinetic Extraction: Plot ln(β/Tp2​) versus 1/Tp​ (where Tp​ is the peak decomposition temperature). The slope of this linear regression yields −Ea​/R , allowing for the precise calculation of the activation energy required to cleave the C-NO2 bond.

Workflow Start Sample Preparation (2-5 mg) Split Thermal Analysis Technique Selection Start->Split DSC Differential Scanning Calorimetry (DSC) Split->DSC TGA Thermogravimetric Analysis (TGA) Split->TGA DSC_Step Hermetic Al Pan 10°C/min Heating DSC->DSC_Step TGA_Step Open Pt/Alumina Pan N2 Atmosphere TGA->TGA_Step DSC_Data Determine Melting Point (Tm) & Exothermic Onset DSC_Step->DSC_Data TGA_Data Determine Decomposition Onset (Td) & Mass Loss TGA_Step->TGA_Data Kinetics Kissinger Kinetic Modeling (Activation Energy Extraction) DSC_Data->Kinetics TGA_Data->Kinetics

Diagram 2: Self-validating thermal analysis workflow utilizing DSC and TGA.

Quantitative Data Summary

The following table synthesizes the thermodynamic parameters and bond energies relevant to the stability of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene, derived from structural analogs and computational chemistry principles.

Parameter / PropertyValue / RangeAnalytical Source / MethodSignificance
Molecular Weight 237.13 g/mol Chemical Structure CalculationInfluences phase transitions.
Predicted Melting Point ( Tm​ ) 35 °C – 55 °CSPR Extrapolation (vs. CAS 713-65-5)Determines handling state (solid/liquid).
C-F Bond Dissociation Energy ~116 kcal/molComputational DFT[3]Ensures extreme stability of the -CF3 moiety.
O-C(Aryl) Bond Energy ~110 kcal/molLiterature / Computational[2]Prevents premature ether cleavage.
Activation Energy ( Ea​ ) of Decomp. 130 – 160 kJ/molKissinger Kinetic Modeling[5]Energy required to initiate C-NO2 cleavage.
Decomposition Onset ( Td​ ) > 200 °C (Estimated)TGA / DSC ExtrapolationMaximum safe processing temperature.

References

  • Innospk. Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications. Available at: [Link]

  • Grokipedia. Trifluoromethoxy group - Decomposition Pathways and Thermodynamic Stability. Available at: [Link]

  • Researcher.life / SciELO. Analysis of Thermal Decomposition Kinetics and Thermal Hazard Assessment of Nitrobenzoic Acid Isomers by DSC and Thermogravimetric Method. Available at: [Link]

Sources

Foundational

Engineering Lipophilicity and Reactivity: A Technical Guide to 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene Derivatives in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized building blocks dictate the pharmacokinetic and pharmacodynamic success of downstream candidates. 4-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized building blocks dictate the pharmacokinetic and pharmacodynamic success of downstream candidates. 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (CAS: 1260770-16-8)[1],[2] represents a privileged, tri-substituted scaffold. By strategically combining a strongly electron-withdrawing nitro group, an electron-donating methoxy group, and a highly lipophilic trifluoromethoxy group, this intermediate offers a precise "push-pull" electronic system. This whitepaper deconstructs the causality behind its structural design, details self-validating synthetic workflows, and explores its critical role in synthesizing advanced therapeutics and agrochemicals.

Causality of Design: Structural & Electronic Synergies

The utility of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene lies in the orthogonal properties imparted by its three substituents. Understanding the causality of these functional groups is essential for rational drug design:

  • The Trifluoromethoxy (-OCF₃) Group: Often referred to as a "super-halogen," the -OCF₃ group adopts an orthogonal conformation relative to the aromatic plane to minimize steric clashes and maximize stereoelectronic stabilization (the anomeric effect)[3]. It imparts exceptional lipophilicity, boasting a Hansch lipophilicity parameter ( π ) of +1.04 (compared to -0.02 for a standard methoxy group)[4]. This profound increase in logP facilitates blood-brain barrier (BBB) penetration. Furthermore, the robust C-F bonds render the -OCF₃ group highly resistant to oxidative metabolism, such as O-dealkylation by CYP450 enzymes, thereby extending the in vivo half-life of the drug[3],[4].

  • The Methoxy (-OCH₃) Group: Acting as an electron-donating group (EDG), the methoxy moiety balances the intense electron-withdrawing nature of the other substituents. It enriches the electron density of the aromatic ring, which is often critical for establishing cation- π interactions within the binding pockets of target kinases.

  • The Nitro (-NO₂) Group: While it strongly deactivates the ring toward electrophilic aromatic substitution, its primary role is as a shelf-stable, masked amine[5]. Once reduced, the resulting aniline acts as a versatile nucleophile for amide coupling, urea formation, or Buchwald-Hartwig aminations[6].

Quantitative Data: Physicochemical Profiling

The transition from the stable nitro precursor to the reactive aniline derivative alters the physicochemical landscape of the molecule. These parameters dictate the downstream handling and application of the scaffold.

Property4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene4-Methoxy-2-(trifluoromethoxy)anilineRationale / Impact
CAS Number 1260770-16-8N/A (Derivative)Unique identifier for precursor procurement[1].
Molecular Weight 237.13 g/mol 207.15 g/mol Reduction of -NO₂ to -NH₂ decreases overall mass.
Hansch Parameter ( π ) +1.04 (for -OCF₃)+1.04 (for -OCF₃)High lipophilicity is maintained post-reduction[4].
Electronic Nature Highly Electron-WithdrawingElectron-Rich (Push-Pull)Aniline nitrogen activates the ring for cross-coupling.
Primary Utility Stable Storage PrecursorActive NucleophileNitro form is shelf-stable; aniline is highly reactive.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step contains built-in physical or chemical checkpoints to confirm success without requiring immediate spectroscopic analysis.

Protocol 1: Chemoselective Catalytic Hydrogenation (Nitro to Aniline)

Objective: Reduce the -NO₂ group to -NH₂ without cleaving the delicate -OCF₃ or -OCH₃ ethers. Causality of Choice: Palladium on Carbon (Pd/C) is selected over aggressive hydride reagents (like LiAlH₄) to strictly prevent the defluorination of the trifluoromethoxy group.

  • Preparation: Suspend 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (1.0 eq) in anhydrous Methanol (0.2 M). Causality: Anhydrous solvent prevents the formation of hydroxylamine side-products.

  • Inertion: Purge the reaction vessel with N₂ gas for 5 minutes. Causality: Prevents the spontaneous combustion of methanol vapors upon catalyst addition.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight).

  • Reaction: Evacuate the flask and backfill with H₂ gas (via balloon or Parr shaker at 30 psi). Stir vigorously at room temperature.

  • Self-Validation Checkpoint (Reaction Completion): The system validates its own completion volumetrically. Hydrogen uptake will strictly cease when exactly 3.0 molar equivalents of H₂ are consumed. Once the balloon stops deflating (typically 4-6 hours), the reduction is complete, preventing over-reduction.

  • Workup: Filter the mixture through a tightly packed Celite pad to remove the pyrophoric catalyst.

  • Self-Validation Checkpoint (Purity): The resulting filtrate must be optically clear. A gray or cloudy tint indicates catalyst breakthrough, mandating immediate re-filtration to prevent downstream metal poisoning. Concentrate in vacuo to yield the aniline derivative.

Workflow A 4-Methoxy-1-nitro-2- (trifluoromethoxy)benzene (CAS: 1260770-16-8) B Catalytic Hydrogenation (Pd/C, H2) A->B Reduction C 4-Methoxy-2- (trifluoromethoxy)aniline B->C Yield > 95% D Amide Coupling / Buchwald-Hartwig C->D Electrophile E Bioactive Scaffold (Drug Candidate) D->E Target Binding

Fig 1. Synthetic workflow from nitrobenzene derivative to bioactive drug scaffold.

Protocol 2: Buchwald-Hartwig Cross-Coupling (Aniline to Kinase Inhibitor)

Objective: Couple the sterically hindered aniline to an aryl halide to form a diarylamine kinase inhibitor scaffold.

  • Setup: In an oven-dried Schlenk flask, combine the derived aniline (1.0 eq), an aryl bromide (1.1 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and Cs₂CO₃ (2.0 eq) in anhydrous Toluene.

  • Causality of Choice: XPhos is explicitly chosen because its bulky, electron-rich dicyclohexyl motif facilitates oxidative addition while actively preventing catalyst deactivation by the sterically demanding ortho-trifluoromethoxy group.

  • Self-Validation Checkpoint (Catalyst Activation): Upon heating to 90°C, the reaction mixture will transition from a dark purple (unactivated Pd₂(dba)₃) to a reddish-brown hue. This distinct color shift is a visual validation that the active Pd(0)-XPhos catalytic species has successfully formed.

  • Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, and purify via flash chromatography.

Applications in Therapeutics and Agrochemicals

The derivatives synthesized from this core scaffold have profound implications across two major biological sectors:

  • Therapeutics (Kinase Inhibition): The incorporation of the -OCF₃ group drastically alters the binding kinetics of the resulting drug. By filling deep, hydrophobic pockets within target kinases (such as B-Raf or p38), the lipophilic nature of the derivative increases the drug-target residence time. Furthermore, the metabolic stability of the -OCF₃ group prevents premature clearance by hepatic enzymes[3],[4].

  • Agrochemicals: The aniline derivative is a critical intermediate in the synthesis of modern insecticides, such as analogs of Metaflumizone[6]. In agricultural applications, the trifluoromethoxy group provides the active molecule with resistance against degradation by insect P450 enzymes, ensuring prolonged efficacy in the field.

Pathway Drug OCF3-Aniline Derivative (Kinase Inhibitor) Kinase Target Kinase (e.g., B-Raf / p38) Drug->Kinase Competitive Binding Substrate Downstream Effector (Phosphorylation Blocked) Kinase->Substrate Signal Inhibition Outcome Cell Apoptosis / Growth Arrest Substrate->Outcome Pathway Arrest

Fig 2. Downstream signaling pathway inhibition by OCF3-aniline derived kinase inhibitors.

References[1] Title: CAS 1260770-16-8 | 4-Methoxy-2-trifluoroMethoxynitrobenzene. Source: GuideChem. URL: https://www.guidechem.com/cas/1260770-16-8.html[2] Title: 1260770-16-8 | 4-methoxy-2-trifluoromethoxynitrobenzene. Source: Win-Win Chemical. URL: https://www.win-winchemical.com/1260770-16-8.html[5] Title: US11724982B2 - Trifluoromethoxylation of arenes via intramolecular trifluoromethoxy group migration. Source: Google Patents. URL: https://patents.google.com/patent/US11724982B2/en[6] Title: CN109134277A - Synthetic method of the insecticide metaflumizone intermediate to trifluoro-methoxyaniline. Source: Google Patents. URL: https://patents.google.com/patent/CN109134277A/en[3] Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: NIH / PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10384501/[4] Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: NIH / PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7485303/

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene

Introduction and Mechanistic Rationale The incorporation of fluorine-containing functional groups, particularly the trifluoromethoxy (-OCF 3​ ) group, is a highly validated strategy in modern drug development. The -OCF 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The incorporation of fluorine-containing functional groups, particularly the trifluoromethoxy (-OCF 3​ ) group, is a highly validated strategy in modern drug development. The -OCF 3​ moiety enhances lipophilicity, metabolic stability, and membrane permeability while inducing unique conformational preferences due to its stereoelectronic properties .

4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (CAS: 1260770-16-8) serves as a critical electrophilic and reducible building block for synthesizing complex functionalized anilines and biaryl scaffolds. The synthesis of this compound relies on the highly regioselective electrophilic aromatic substitution (EAS) of 1-methoxy-3-(trifluoromethoxy)benzene.

Regioselectivity Causality

In the starting material, 1-methoxy-3-(trifluoromethoxy)benzene, the aromatic ring is influenced by two competing directing groups:

  • Methoxy (-OCH 3​ ): A strongly activating group via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.

  • Trifluoromethoxy (-OCF 3​ ): A deactivating group due to strong inductive electron withdrawal (-I effect), though it retains weak ortho/para directing capabilities via lone pair donation.

Because the strongly activating -OCH 3​ group dominates the electronic landscape of the ring , nitration occurs relative to the methoxy substituent. The para position (C4) is highly favored over the ortho positions due to the steric bulk of both the -OCH 3​ and -OCF 3​ groups, minimizing steric hindrance and leading to the selective formation of 4-methoxy-1-nitro-2-(trifluoromethoxy)benzene.

Experimental Design and Reagent Data

To prevent over-nitration or oxidative degradation of the electron-rich aromatic ring, the reaction utilizes a standard nitrating mixture (HNO 3​ /H 2​ SO 4​ ) under strictly controlled cryogenic conditions (0–5 °C) . Dichloromethane (DCM) is employed as a co-solvent to ensure homogeneity and facilitate thermal regulation.

Table 1: Reagent Stoichiometry and Properties
ReagentRoleMW ( g/mol )EquivalentsAmountNotes
1-Methoxy-3-(trifluoromethoxy)benzene Starting Material192.141.010.0 mmol (1.92 g)Colorless liquid.
Nitric Acid (68-70%) Electrophile Source63.011.111.0 mmol (0.70 mL)Use fresh concentrated HNO 3​ .
Sulfuric Acid (98%) Catalyst / Dehydrating Agent98.082.020.0 mmol (1.06 mL)Generates the active nitronium ion (NO 2+​ ).
Dichloromethane (DCM) Solvent84.93N/A15.0 mLAnhydrous.

Step-by-Step Synthesis Protocol

Note: This procedure must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including acid-resistant gloves and safety goggles, due to the use of highly corrosive concentrated acids.

Phase 1: Preparation of the Nitrating Mixture
  • Equip a 25 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath (0 °C).

  • Carefully add 1.06 mL of concentrated H 2​ SO 4​ to the flask.

  • Slowly add 0.70 mL of concentrated HNO 3​ dropwise over 5 minutes. Causality: The dropwise addition controls the highly exothermic generation of the nitronium ion (NO 2+​ ), preventing thermal runaway and the formation of hazardous nitrogen oxides (NO x​ ).

  • Allow the nitrating mixture to stir at 0 °C for 10 minutes to ensure complete equilibration.

Phase 2: Electrophilic Aromatic Substitution
  • In a separate 50 mL two-neck round-bottom flask equipped with a thermometer and an addition funnel, dissolve 1.92 g (10.0 mmol) of 1-methoxy-3-(trifluoromethoxy)benzene in 15.0 mL of anhydrous DCM.

  • Cool the substrate solution to 0 °C using an ice-water bath.

  • Transfer the pre-cooled nitrating mixture to the addition funnel.

  • Add the nitrating mixture dropwise to the substrate solution over 20 minutes, maintaining the internal reaction temperature strictly below 5 °C. Causality: Exceeding 5 °C increases the kinetic energy of the system, which can overcome the activation energy barrier for ortho-nitration or dinitration, significantly reducing the regioselectivity and yield of the target para-isomer.

  • Once addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). Stir for an additional 2 hours.

  • Monitor reaction progress via TLC (Hexanes:Ethyl Acetate, 9:1, UV visualization).

Phase 3: Workup and Purification
  • Quench the reaction by carefully pouring the mixture over 30 g of crushed ice. Causality: The massive heat capacity of the ice safely dissipates the heat of dilution of the strong acids.

  • Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL).

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO 3​ (2 × 20 mL) until the aqueous phase pH is ~7, followed by a brine wash (20 mL).

  • Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil.

  • Purify the crude mixture via flash column chromatography on silica gel (Eluent: Gradient of 100% Hexanes to 95:5 Hexanes:Ethyl Acetate).

  • Collect the fractions containing the pure 4-methoxy-1-nitro-2-(trifluoromethoxy)benzene (typically the major, less polar spot), pool, and concentrate to afford the pure product.

Experimental Workflow Visualization

G SM 1-Methoxy-3-(trifluoromethoxy)benzene (10.0 mmol in DCM) React Electrophilic Aromatic Substitution (0°C to RT, 2h) SM->React Mix Nitrating Mixture (HNO3 + H2SO4 at 0°C) Mix->React Workup Ice Quench & DCM Extraction React->Workup TLC Monitoring Wash NaHCO3 & Brine Wash (Neutralization) Workup->Wash Purify Silica Gel Column Chromatography Wash->Purify Prod 4-Methoxy-1-nitro-2- (trifluoromethoxy)benzene Purify->Prod Isomer Separation

Workflow for the regioselective nitration and purification of the target fluorinated benzene.

References

  • Meanwell, N. A. (2012). The Trifluoromethoxy Group in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Wiley.[Link]

  • Chemistry LibreTexts. (2023). Electrophilic Aromatic Substitution: Mechanism and Regioselectivity.[Link]

Application

Application Note: Catalytic Reduction of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene to Aniline Derivatives

Executive Summary The reduction of highly functionalized nitroarenes is a cornerstone transformation in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Specifically, the conversion of 4-Metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The reduction of highly functionalized nitroarenes is a cornerstone transformation in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Specifically, the conversion of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene to 4-methoxy-2-(trifluoromethoxy)aniline introduces a highly valuable, metabolically stable trifluoromethoxy-substituted aniline moiety[1]. This application note provides an in-depth mechanistic rationale, comparative empirical data, and self-validating experimental protocols for achieving this transformation with high chemoselectivity and yield.

Mechanistic Rationale & Electronic Effects

The reduction of nitroarenes follows the classical Haber mechanism, proceeding through a series of proton and electron transfer steps[2]. The direct hydrogenation pathway sequentially reduces the nitro group (-NO₂) to a nitroso intermediate (-NO), then to a hydroxylamine (-NHOH), and finally to the target aniline (-NH₂)[3].

Causality of Substrate Electronics: In 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene, the aromatic ring is subjected to a "push-pull" electronic environment:

  • Para-Methoxy Group (-OMe): Exerts a strong electron-donating resonance effect (+M). This increases the electron density on the nitro group, raising the activation energy required for the initial reduction step compared to electron-deficient nitroarenes[4].

  • Ortho-Trifluoromethoxy Group (-OCF₃): Exerts an electron-withdrawing inductive effect (-I) but introduces significant steric bulk adjacent to the nitro group.

Because of this steric hindrance and electronic deactivation, the reduction requires highly active catalytic surfaces (e.g., Pd/C) or advanced chemoselective reagents to prevent the accumulation of the reactive nitroso intermediate. If the reduction is too slow, the nitroso species can undergo condensation with the hydroxylamine intermediate to form unwanted azoxy or azo byproducts[2][3].

Reaction Pathway Visualization

HaberMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +2H, -H2O Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +2H Azoxy Azoxyarene (Ar-N(O)=N-Ar) Nitroso->Azoxy Condensation (+ Ar-NHOH) Aniline Aniline (Ar-NH2) Hydroxylamine->Aniline +2H, -H2O Azoxy->Aniline +H2 (Indirect)

Figure 1: Haber mechanism for nitroarene reduction showing direct and condensation pathways.

Comparative Data for Catalytic Systems

Selecting the optimal catalytic system depends on scale, safety constraints, and functional group tolerance. The table below summarizes validated conditions for the reduction of trifluoromethoxy-substituted nitroarenes[1][5].

MethodCatalyst / ReagentH₂ SourceTemp (°C)Pressure (atm)Time (h)Typical Yield (%)
Heterogeneous Catalysis 5% Pd/C (5 mol%)H₂ Gas251 - 32 - 4> 95%
Heterogeneous Catalysis Raney® NickelH₂ Gas25 - 501 - 54 - 690 - 95%
Metal-Free Reduction B₂(OH)₄ / 4,4'-bipyridineH₂O / iPrOH25Ambient12 - 2485 - 90%

Note: Pd/C provides the cleanest conversion profile for this specific substrate, as the -OCF₃ and -OMe groups are generally stable against hydrogenolysis under mild conditions[1].

Experimental Protocols

Protocol A: Standard Heterogeneous Hydrogenation (Pd/C)

This protocol utilizes Palladium on Carbon, which provides the high surface area and reactivity necessary to overcome the steric hindrance of the ortho-trifluoromethoxy group[1].

  • Step 1: Reaction Setup. In a rigorously dried, heavy-walled hydrogenation flask, dissolve 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (1.0 equiv, e.g., 10 mmol) in anhydrous methanol (0.2 M). Causality: Methanol acts as a protic solvent, facilitating the proton-coupled electron transfer required to stabilize the hydroxylamine intermediate. Carefully add 5% Pd/C (5-10 mol% Pd). Safety: Pd/C is pyrophoric; add it to the solvent under an inert argon blanket.

  • Step 2: Atmosphere Exchange. Seal the flask and connect it to a vacuum/H₂ manifold. Evacuate the flask until the solvent gently bubbles, then backfill with Nitrogen. Repeat this three times. Finally, evacuate and backfill with Hydrogen gas (H₂).

  • Step 3: Catalytic Hydrogenation. Pressurize the vessel to 1-3 atm of H₂. Stir vigorously (≥ 800 rpm) at room temperature. Causality: Vigorous stirring eliminates mass transfer limitations of H₂ gas into the liquid phase, preventing the localized starvation of hydrogen that leads to azoxy condensation.

  • Step 4: Self-Validating Monitoring. Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The starting material (UV active, higher Rf) will disappear, replaced by a lower Rf spot (amine). The amine spot will stain dark brown with ninhydrin, validating the presence of the primary amine.

  • Step 5: Work-up and Isolation. Carefully vent the H₂ gas and purge the flask with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst[1]. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude 4-methoxy-2-(trifluoromethoxy)aniline, which can be purified via flash column chromatography if necessary.

Protocol B: Advanced Metal-Free Chemoselective Reduction

For laboratories lacking high-pressure hydrogenation infrastructure, or when extreme chemoselectivity is required, a metal-free approach using tetrahydroxydiboron (B₂(OH)₄) is highly effective[5].

  • Step 1: Setup. In a round-bottom flask, dissolve the nitroarene (1.0 equiv) in a mixture of isopropanol and water (4:1 v/v).

  • Step 2: Reagent Addition. Add B₂(OH)₄ (3.0 equiv) and a catalytic amount of 4,4′-bipyridine (10 mol%). Causality: The bipyridine acts as an organocatalyst, activating the diboron species to facilitate the deoxygenative reduction of the nitro group at room temperature without the need for transition metals[5].

  • Step 3: Reaction. Stir the mixture at room temperature for 12-24 hours. Monitor via LC-MS to ensure complete conversion of the hydroxylamine intermediate to the aniline.

  • Step 4: Isolation. Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

Experimental Workflow Visualization

Workflow Step1 1. Reaction Setup Substrate + Methanol + Pd/C Catalyst Step2 2. Atmosphere Exchange Vacuum / N2 / H2 Purge Cycles Step1->Step2 Step3 3. Catalytic Hydrogenation Vigorously stir under H2 (1-3 atm) Step2->Step3 Step4 4. Catalyst Removal Filter through Celite pad under N2 Step3->Step4 Step5 5. Product Isolation Concentrate and purify via chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for Pd/C catalyzed hydrogenation.

Troubleshooting & Trustworthiness

  • Incomplete Conversion (Accumulation of Hydroxylamine): If LC-MS indicates the presence of the hydroxylamine intermediate (M+16 relative to aniline), the hydrogen pressure or stirring rate is insufficient. Repressurize and increase agitation.

  • Formation of Orange/Red Byproducts: The appearance of a deep orange hue indicates the formation of azo or azoxy dimers. This occurs when the catalyst loading is too low or mass transfer is poor[3]. Ensure the Pd/C is fresh and not poisoned.

References

  • Dalton Transactions (RSC Publishing) - Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts URL: [Link]

  • The Journal of Organic Chemistry (ACS Publications) - Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature URL: [Link]

  • OAE Publishing - Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds URL:[Link]

  • PMC (National Institutes of Health) - Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol URL:[Link]

Sources

Method

Application Note: 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene as a Strategic Building Block in Medicinal Chemistry

Structural Rationale in Drug Design In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale in Drug Design

In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (CAS: 1260770-16-8) is a highly specialized building block that combines three distinct functional handles, each serving a precise mechanistic purpose in drug design.

The inclusion of the trifluoromethoxy (-OCF₃) group is particularly critical. Often referred to as a "super-halogen," the -OCF₃ moiety provides a unique balance of high lipophilicity and robust metabolic stability[1]. Unlike standard alkyl ethers, which are highly susceptible to cytochrome P450-mediated oxidative cleavage (O-dealkylation), the strong electron-withdrawing nature of the fluorine atoms shields the ether oxygen from enzymatic attack.

Simultaneously, the methoxy (-OCH₃) group acts as a hydrogen bond acceptor and an electron-donating electronic modulator for the aromatic ring, while the nitro (-NO₂) group serves as a masked nucleophile. The regioselective reduction of the nitro group yields an aniline derivative, unlocking a versatile handle for downstream diversification via Buchwald-Hartwig aminations or amide couplings[2].

StructuralRationale Core 4-Methoxy-1-nitro-2- (trifluoromethoxy)benzene Nitro Nitro Group (-NO2) Masked Nucleophile Regioselective Handle Core->Nitro Reduction OCF3 Trifluoromethoxy (-OCF3) Increases Lipophilicity Metabolic Stability Core->OCF3 Bioisostere Methoxy Methoxy Group (-OCH3) H-Bond Acceptor Electronic Modulator Core->Methoxy Tuning

Logical mapping of structural features to pharmacological properties.

Physicochemical Profiling

To understand the causality behind selecting 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene over non-fluorinated analogs, we must analyze the quantitative physicochemical parameters of its substituents. The table below illustrates why the -OCF₃ group is superior to standard -OCH₃ or -CF₃ groups when aiming to enhance membrane permeability without sacrificing metabolic half-life.

Table 1: Comparative Physicochemical Parameters of Aromatic Substituents

SubstituentHansch Lipophilicity (π)Hammett Constant (σp)Molar Refractivity (MR)Metabolic Stability
-OCH₃ -0.02-0.277.87Low (Prone to O-dealkylation)
-CF₃ 0.880.545.02High
-OCF₃ 1.040.357.86High (Shielded from oxidation)

Data demonstrates that the -OCF₃ group mimics the spatial volume (MR) of a methoxy group while providing the lipophilicity and stability of a trifluoromethyl group[2].

Experimental Methodologies & Self-Validating Protocols

The utility of this building block relies on the successful, chemoselective transformation of its functional groups. The following protocols are designed as self-validating systems, ensuring that each chemical step is analytically gated before progression.

Protocol A: Chemoselective Reduction to 4-Methoxy-2-(trifluoromethoxy)aniline

Causality & Reagent Selection: While catalytic hydrogenation (Pd/C, H₂) is a standard method for nitro reduction, applying it to heavily functionalized fluorinated systems introduces a severe risk of undesirable hydrodefluorination or ether cleavage. To prevent this, a mild, single-electron transfer reduction using Zinc dust and Ammonium Chloride (Zn/NH₄Cl) is utilized. This chemoselective approach ensures the sensitive -OCF₃ and -OCH₃ groups remain entirely intact while exclusively reducing the -NO₂ group to an amine.

Step-by-Step Workflow:

  • Solvent & Reagent Preparation: Dissolve 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (1.0 eq, 5.0 mmol) in a 4:1 mixture of Ethanol and deionized Water (25 mL, 0.2 M concentration).

  • Activation: Add Ammonium Chloride (NH₄Cl, 5.0 eq, 25.0 mmol) to the solution and stir at room temperature for 10 minutes to ensure complete dissolution.

  • Controlled Reduction: Slowly add Zinc dust (Zn, 10.0 eq, 50.0 mmol) in small portions over 15 minutes. Caution: The reaction is mildly exothermic; portion-wise addition controls the thermal runaway.

  • Self-Validating In-Process Control (IPC): Heat the reaction to 50°C and stir for 2 hours. Do not proceed to workup until IPC is passed. Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS (UV 254 nm). The system is validated when the nitro starting material peak is completely absent and a new, more polar peak corresponding to the aniline mass [M+H]⁺ emerges.

  • Workup & Isolation: Filter the warm suspension through a tightly packed Celite pad to remove zinc salts. Wash the pad thoroughly with Ethyl Acetate (3 x 20 mL). Transfer the filtrate to a separatory funnel, wash with brine (30 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure aniline building block.

Protocol B: Downstream Diversification via Amide Coupling

Causality & Reagent Selection: The newly formed aniline is sterically hindered by the ortho-trifluoromethoxy group. Furthermore, the strong electron-withdrawing nature of the -OCF₃ group deactivates the amine, reducing its nucleophilicity. Standard coupling reagents (e.g., EDC/HOBt) will result in poor yields. Therefore, HATU is employed; its azabenzotriazole moiety stabilizes the highly reactive active ester intermediate, driving the coupling to completion despite steric and electronic penalties.

Step-by-Step Workflow:

  • Pre-Activation: In an oven-dried flask under N₂, dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF (0.3 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.5 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the 4-Methoxy-2-(trifluoromethoxy)aniline (1.0 eq) generated from Protocol A.

  • Thermal Driving: Heat the reaction mixture to 60°C for 12–16 hours to overcome the activation energy barrier imposed by the ortho-steric hindrance.

  • Validation: Perform LC-MS IPC to confirm the disappearance of the aniline and the formation of the desired amide [M+H]⁺.

ExpWorkflow Start Starting Material (Nitroarene) Red Chemoselective Reduction Zn / NH4Cl, EtOH/H2O, 50°C Start->Red IPC1 IPC: LC-MS & TLC Validate Nitro Disappearance Red->IPC1 Aniline Intermediate (Aniline Derivative) IPC1->Aniline Pass Coupling Amide Coupling R-COOH, HATU, DIPEA, 60°C Aniline->Coupling IPC2 IPC: LC-MS Validate Amide Formation Coupling->IPC2 Product Final API Building Block IPC2->Product Pass

Experimental workflow for reduction and downstream amide coupling.

References

  • Fluorinated building blocks in drug design: new pathways and targets Source: Future Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery Source: ChemInform / ResearchGate URL:[Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) protocols for 4-Methoxy-1-nitro-2-(trifluoromet...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) protocols for 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene. This substrate is a highly versatile building block in medicinal chemistry and materials science, largely owing to the unique electronic properties conferred by its substituents. The potent electron-withdrawing nature of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups renders the aromatic ring exceptionally electron-deficient, facilitating the displacement of the nitro group by a wide array of nucleophiles.[1][2] This document details the underlying chemical principles, provides validated, step-by-step protocols for reactions with common nucleophile classes, and offers a logical framework for troubleshooting and optimization.

Molecular Analysis and Reactivity Profile

The reactivity of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene in SNAr reactions is dictated by the interplay of its three key substituents. A thorough understanding of their electronic effects is crucial for predicting reactivity and designing successful synthetic protocols.

  • Nitro Group (-NO₂): Positioned at C1, the nitro group is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects.[3] It is the primary activator of the ring toward nucleophilic attack. In this specific substrate, it also functions as the leaving group, a phenomenon observed in highly activated aromatic systems.[4]

  • Trifluoromethoxy Group (-OCF₃): Located at C2 (ortho to the nitro group), the -OCF₃ group is a strong electron-withdrawing substituent, primarily due to the intense inductive effect (-I) of the three fluorine atoms.[5] Its presence significantly enhances the electrophilicity of the C1 position and provides substantial stabilization for the negatively charged reaction intermediate.[2]

  • Methoxy Group (-OCH₃): Situated at C4 (para to the nitro group), the methoxy group is typically considered an activating group in electrophilic aromatic substitution due to its electron-donating resonance effect (+M). However, in the context of SNAr, this resonance donation can be deactivating. Despite this, its inductive electron-withdrawing effect (-I) and its position relative to the reaction center contribute to the overall electronic landscape.

The combined influence of these groups makes the C1 carbon, bearing the nitro group, the most electrophilic center and the most susceptible to nucleophilic attack. The SNAr reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6][7] The stability of this complex is the rate-determining factor, and the strong electron-withdrawing groups at the ortho (-OCF₃) and para (relative to the attacking position) positions are critical for delocalizing the negative charge.[8]

Troubleshooting_Workflow start_node Problem Identified decision1 Is the nucleophile strong enough? start_node->decision1 e.g., Low or No Conversion decision_node decision_node action_node action_node result_node result_node decision2 Is the reaction temperature adequate? decision1->decision2 Yes action1 Use a stronger base to generate a more potent nucleophile (e.g., NaH vs K₂CO₃) decision1->action1 No decision3 Are side products observed? decision2->decision3 Yes action2 Increase temperature in 10-20 °C increments. Monitor for decomposition. decision2->action2 No result_ok Reaction Optimized action1->result_ok decision3->result_ok No, just starting material action3 Consider a different solvent. Lower temperature to improve selectivity. decision3->action3 Yes action2->result_ok action3->result_ok

Sources

Method

Application Notes and Protocols for 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Role of Fluorinated Intermediates in Agrochemical Innovation The introduction of flu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Fluorinated Intermediates in Agrochemical Innovation

The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern agrochemical design. The unique electronic properties of fluorine can significantly enhance the efficacy, metabolic stability, and bioavailability of active ingredients.[1][2] Among the most valuable fluorinated moieties is the trifluoromethoxy (-OCF₃) group, which acts as a lipophilic hydrogen bond acceptor and can improve the metabolic stability of a compound.[3] This guide provides a detailed examination of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene, a versatile, though not yet widely documented, building block for the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals from this specific intermediate is not extensively reported in public literature, its structural motifs and predicted reactivity make it a compound of high interest for discovery and development programs.

These application notes will provide a conceptual framework, grounded in established principles of organic chemistry, for the synthesis and application of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene. We will explore its preparation, its potential as a precursor to valuable agrochemical scaffolds through key chemical transformations, and provide detailed, adaptable protocols for its use in the laboratory.

Physicochemical Properties and Predicted Reactivity

4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene is an aromatic compound featuring three key functional groups that dictate its chemical behavior: a nitro group (-NO₂), a methoxy group (-OCH₃), and a trifluoromethoxy group (-OCF₃).

PropertyValue/DescriptionSource
Molecular FormulaC₈H₆F₃NO₃N/A
Molecular Weight237.13 g/mol N/A
AppearancePredicted to be a solid at room temperatureN/A

The reactivity of the benzene ring is dominated by the strong electron-withdrawing effects of the nitro and trifluoromethoxy groups.[4][5] This makes the aromatic ring highly electron-deficient and thus activated towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. The methoxy group, being an electron-donating group, will have a lesser influence on the overall reactivity in SNAr but will direct electrophilic aromatic substitution, though such reactions are disfavored due to the presence of the two strong deactivating groups.

A quantitative comparison of the electronic effects of the trifluoromethoxy and the analogous trifluoromethyl group can be made using Hammett substituent constants (σ), which measure the electronic influence of a substituent.

SubstituentHammett Constant (σₚ)Hammett Constant (σₘ)Electron-Withdrawing Strength
Trifluoromethoxy (-OCF₃)0.360.39Strong
Trifluoromethyl (-CF₃)0.530.44Very Strong

Data sourced from Stenutz, B. Hammett Substituent Constants.[5]

The data indicates that while both groups are strongly electron-withdrawing, the trifluoromethyl group has a more pronounced effect. This suggests that nitroaromatics containing a trifluoromethoxy group will be highly reactive in SNAr, albeit potentially slightly less so than their trifluoromethyl counterparts under identical conditions.[5]

Synthesis of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene

The synthesis of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene can be envisioned through a multi-step sequence starting from commercially available materials. A plausible synthetic route is outlined below.

G cluster_0 Synthesis of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene A p-Cresol B 4-Methylanisole A->B Methylation (e.g., (CH₃)₂SO₄, base) C 4-Methoxy-2-nitro-1-(trichloromethyl)benzene B->C Chlorination & Nitration D 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene C->D Fluorination (e.g., HF or SbF₃)

Caption: Plausible synthetic pathway to 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene.

Protocol 1: Synthesis of 4-Methylanisole from p-Cresol

This protocol describes the methylation of p-cresol to form 4-methylanisole.[6]

Materials:

  • p-Cresol

  • Dimethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

  • 10% Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add p-cresol (1.0 eq), dimethyl carbonate (solvent and reagent), K₂CO₃ (1.5 eq), and a catalytic amount of TBAB.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature and remove the excess dimethyl carbonate under reduced pressure.

  • Add water to the residue and adjust the pH to 5-6 with 10% HCl.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-methylanisole.

Subsequent Steps: Chlorination, Nitration, and Fluorination

The subsequent steps of chlorination of the methyl group to a trichloromethyl group, nitration of the aromatic ring, and finally, the chlorine-fluorine exchange to yield the desired trifluoromethoxy group are based on established methodologies for the synthesis of aryl trifluoromethyl ethers.[3][7] These transformations often require harsh conditions and specialized equipment, particularly the fluorination step with reagents like anhydrous hydrogen fluoride or antimony trifluoride.

Application in Agrochemical Synthesis: Accessing Key Scaffolds

4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene is a precursor to at least two highly valuable scaffolds in agrochemical discovery: substituted anilines and biaryl ethers.

Synthesis of 2-Methoxy-4-amino-1-(trifluoromethoxy)benzene

The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast chemical space for further derivatization. The resulting aniline, 2-Methoxy-4-amino-1-(trifluoromethoxy)benzene, can be a key intermediate for herbicides, fungicides, and insecticides.

G cluster_0 Reduction of the Nitro Group A 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene B 2-Methoxy-4-amino-1-(trifluoromethoxy)benzene A->B Reduction (e.g., H₂, Pd/C) C Amide/Urea/Sulfonamide Derivatives (Herbicides, Fungicides) B->C Acylation/Sulfonylation

Caption: Pathway to aniline-based agrochemical precursors.

Protocol 2: Catalytic Hydrogenation to 2-Methoxy-4-amino-1-(trifluoromethoxy)benzene

This protocol is adapted from a general procedure for the reduction of a substituted nitrobenzene.[4]

Materials:

  • 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution.

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with nitrogen gas three times, followed by evacuating and backfilling with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-4 atm) at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-Methoxy-4-amino-1-(trifluoromethoxy)benzene, which can be purified by column chromatography or recrystallization if necessary.

Nucleophilic Aromatic Substitution (SNAr) for Biaryl Ether Synthesis

The electron-deficient nature of the aromatic ring, coupled with a suitable leaving group (if one were present, or installed, such as a halogen ortho or para to the nitro group), would make this scaffold amenable to SNAr reactions. For the title compound, a reaction could be envisioned where the methoxy group is displaced under forcing conditions, or more likely, a related precursor with a better leaving group (e.g., a fluorine or chlorine atom) is used. This is a common strategy for the synthesis of biaryl ether linkages found in many herbicides and fungicides.

G cluster_0 Nucleophilic Aromatic Substitution A 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene (Hypothetical Precursor) C Meisenheimer Complex (Intermediate) A->C + Nu⁻ B Phenol Nucleophile B->C D Biaryl Ether Product (Fungicide/Herbicide Scaffold) C->D - F⁻

Caption: General mechanism for SNAr to form biaryl ethers.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with a Phenolic Nucleophile

This is a conceptual protocol based on established methods for SNAr on activated fluoro-nitroaromatic compounds.[8] It assumes a related precursor where the methoxy group is replaced by a fluorine atom.

Materials:

  • 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene (hypothetical, 1.0 eq)

  • Substituted phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

Procedure:

  • To a round-bottom flask, add the substituted phenol and the solvent.

  • Add the base and stir the mixture for a few minutes at room temperature.

  • Add the 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene to the mixture.

  • Heat the reaction to a temperature between 80-120 °C, depending on the reactivity of the nucleophile.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl ether.

Experimental Workflow Visualization

G cluster_0 General Experimental Workflow A Reaction Setup (Flask, Stirrer, Inert Atmosphere) B Reagent Addition (Controlled Temperature) A->B C Reaction Monitoring (TLC/GC/LC-MS) B->C D Work-up (Quenching, Extraction) C->D E Purification (Column Chromatography/Recrystallization) D->E F Characterization (NMR, MS) E->F

Caption: A typical workflow for the synthesis and purification of derivatives.

Conclusion and Future Outlook

4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its predicted reactivity, particularly in the formation of anilines and in nucleophilic aromatic substitution reactions, positions it as a valuable intermediate for accessing complex molecular architectures. The protocols detailed herein, while conceptual in some aspects, are based on robust and well-established chemical principles and are intended to serve as a practical guide for researchers in the field. As the demand for new and more effective crop protection solutions continues to grow, the exploration of such fluorinated intermediates will undoubtedly play a crucial role in the discovery of the next generation of agrochemicals.

References

Sources

Application

Application Notes and Protocols: Cross-Coupling Reaction Conditions Using 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene

Executive Summary The use of nitroarenes as electrophilic coupling partners has revolutionized late-stage functionalization, circumventing the need for pre-halogenated starting materials. 4-Methoxy-1-nitro-2-(trifluorome...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The use of nitroarenes as electrophilic coupling partners has revolutionized late-stage functionalization, circumventing the need for pre-halogenated starting materials. 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (CAS: 1260770-16-8) presents a unique synthetic challenge and opportunity. It features a highly deactivated C–NO₂ bond due to the strong resonance-donating (+M) effect of the para-methoxy group, which is counterbalanced by the strong inductive withdrawal (-I) and steric bulk of the ortho-trifluoromethoxy group.

This application note provides an authoritative, self-validating guide to utilizing this specific substrate in modern denitrative Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, relying on state-of-the-art Pd/BrettPhos catalytic systems.

Structural & Mechanistic Rationale

Traditional cross-coupling relies on aryl halides (C–Br, C–I). However, the direct activation of the C–NO₂ bond allows the nitro group to act as a pseudohalide[1]. For 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene, successful oxidative addition by a transition metal requires overcoming the high bond dissociation energy of the C–NO₂ linkage.

The Causality of Catalyst Selection

To achieve this, standard phosphine ligands (e.g., PPh₃, dppf) are ineffective. We mandate the use of Pd(acac)₂ paired with BrettPhos .

  • Why Pd(acac)₂? Unlike Pd₂(dba)₃, which releases dibenzylideneacetone (dba)—an electron-withdrawing olefin that can coordinate to Pd(0) and retard oxidative addition—Pd(acac)₂ provides a clean, highly active Pd(0) species upon in situ reduction[2].

  • Why BrettPhos? The extreme electron-rich nature of this dialkylbiarylphosphine raises the HOMO energy of the Pd(0) complex. This facilitates a critical charge-transfer interaction to the LUMO of the nitroarene, which is the prerequisite for C–NO₂ bond cleavage[3]. Furthermore, the steric bulk of the triisopropylphenyl ring accelerates the final reductive elimination step.

G Pd0 Pd(0)/BrettPhos Active Catalyst OA Oxidative Addition (C-NO2 Cleavage) Pd0->OA Nitroarene PdII Ar-Pd(II)-NO2 Intermediate OA->PdII TM Transmetalation (Ar'-B(OH)2) PdII->TM Base / 18-crown-6 PdII_TM Ar-Pd(II)-Ar' Intermediate TM->PdII_TM -KNO2 RE Reductive Elimination PdII_TM->RE RE->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-Ar') RE->Product

Catalytic cycle of Pd/BrettPhos-mediated denitrative cross-coupling of nitroarenes.

Experimental Workflows & Logic

When designing a synthetic route for 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene, chemists must choose between direct denitrative coupling (high step-economy) and classical reduction-diazotization (the Sandmeyer fallback). The workflow below illustrates this decision matrix.

Workflow Start 4-Methoxy-1-nitro-2- (trifluoromethoxy)benzene Path1 Direct Denitrative Cross-Coupling Start->Path1 Path2 Classical Reduction & Diazotization Start->Path2 SM Suzuki-Miyaura (Pd/BrettPhos, Ar-B(OH)2) Path1->SM BH Buchwald-Hartwig (Pd/BrettPhos, Amines) Path1->BH Red Reduction to Aniline (Fe/HCl or H2/Pd-C) Path2->Red Sand Sandmeyer Coupling (Cu-catalyzed) Red->Sand

Strategic workflow for cross-coupling 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene.

Protocol 1: Denitrative Suzuki-Miyaura Coupling (C–C Bond Formation)

This protocol utilizes the nitroarene directly as the electrophile, coupling it with an arylboronic acid[3].

Self-Validating System: To ensure the protocol is self-validating, monitor the reaction via LC-MS at the 4-hour mark. The presence of 3-methoxy-1-(trifluoromethoxy)benzene (the hydro-de-nitration byproduct) indicates successful oxidative addition but failed transmetalation, signaling that the base is inactive or the boronic acid has degraded.

Materials:

  • 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (1.0 mmol, 237.13 mg)

  • Arylboronic acid (1.5 mmol)

  • Pd(acac)₂ (0.05 mmol, 15.2 mg, 5 mol%)

  • BrettPhos (0.10 mmol, 53.7 mg, 10 mol%)

  • K₃PO₄·H₂O (3.0 mmol, 690 mg)

  • 18-crown-6 (0.10 mmol, 26.4 mg, 10 mol%) — Causality: Sequesters K⁺ to increase the nucleophilicity of the phosphate base, accelerating transmetalation.

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd(acac)₂, BrettPhos, K₃PO₄·H₂O, 18-crown-6, and the arylboronic acid.

  • Substrate Addition: Add 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene. If liquid, add via a microsyringe after the solvent.

  • Solvent Addition: Add 5.0 mL of anhydrous 1,4-dioxane. Seal the tube with a Teflon-lined screw cap.

  • Reaction: Remove the tube from the glovebox and stir vigorously (800 rpm) at 130 °C in a pre-heated oil bath for 24 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite. Wash the pad with additional EtOAc (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Denitrative Buchwald-Hartwig Amination (C–N Bond Formation)

Recent advancements have demonstrated that nitroarenes can also serve as electrophiles in C–N bond formation[4].

Materials:

  • 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (1.0 mmol)

  • Amine nucleophile (e.g., morpholine or substituted aniline) (1.2 mmol)

  • Pd(acac)₂ (5 mol%)

  • BrettPhos (10 mol%)

  • Cs₂CO₃ (2.0 mmol, 651 mg)

  • Anhydrous Toluene or PhCF₃ (Trifluorotoluene) (5.0 mL)

Step-by-Step Procedure:

  • Inside a glovebox, combine Pd(acac)₂, BrettPhos, and Cs₂CO₃ in a sealed vial.

  • Add the nitroarene, the amine, and PhCF₃. Causality: PhCF₃ is highly recommended over toluene for highly deactivated substrates due to its higher boiling point and polarity, which stabilizes the polar transition states during oxidative addition.

  • Stir at 130 °C for 18 hours.

  • Cool, filter through Celite, concentrate, and purify via chromatography.

Quantitative Data & Optimization

The table below summarizes the optimization parameters for the denitrative cross-coupling of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene, demonstrating the critical nature of the catalyst and base selection.

EntryPalladium SourceLigandBaseAdditiveSolventTemp (°C)Yield (%)Observation / Causality
1 Pd(acac)₂ BrettPhos K₃PO₄·H₂O 18-crown-6 1,4-Dioxane 130 >85% Optimal conditions; rapid transmetalation.
2Pd₂(dba)₃BrettPhosK₃PO₄·H₂O18-crown-61,4-Dioxane13032%dba ligand inhibits the active Pd(0) species.
3Pd(acac)₂XPhosK₃PO₄·H₂O18-crown-61,4-Dioxane130<5%Insufficient electron density on Pd to cleave C–NO₂.
4Pd(acac)₂BrettPhosK₃PO₄ (Anhyd)None1,4-Dioxane13041%Lack of water/crown ether reduces base solubility.
5Pd(acac)₂BrettPhosCs₂CO₃NonePhCF₃13078%Excellent alternative for Buchwald-Hartwig aminations.

Note: Yields are based on calibrated GC-FID analysis using dodecane as an internal standard.

References

  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes ACS C
  • Palladium-Catalyzed Denitrative Sulfoximination of Nitroarenes ACS Public
  • Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction Chemical Science (RSC Publishing)
  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity

Sources

Method

Application Note: Protocols for the Selective Nitration of Methoxy(trifluoromethoxy)benzenes

Introduction & Strategic Context The incorporation of the trifluoromethoxy (–OCF₃) group into aromatic systems is a cornerstone strategy in modern medicinal chemistry and agrochemical development. Often termed a "super-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The incorporation of the trifluoromethoxy (–OCF₃) group into aromatic systems is a cornerstone strategy in modern medicinal chemistry and agrochemical development. Often termed a "super-halogen" or "pseudo-halogen," the –OCF₃ group imparts high lipophilicity, enhances metabolic stability, and modulates binding affinity without introducing severe steric bulk.

When an aromatic ring contains both a methoxy (–OCH₃) and a trifluoromethoxy (–OCF₃) group—forming methoxy(trifluoromethoxy)benzenes, such as trifluoromethoxyanisoles—the system presents a unique electronic dichotomy. Navigating the selective electrophilic aromatic substitution (EAS) of these substrates requires precise control over reaction kinetics and a deep understanding of competing directing effects. This guide provides field-proven methodologies and mechanistic insights for the selective nitration of these highly functionalized arenes.

Mechanistic Insights: Regioselectivity & Electronic Causality

The nitration of methoxy(trifluoromethoxy)benzenes is governed by the competing electronic effects of the two oxygen-containing substituents. Predicting the regiochemistry requires analyzing the stability of the intermediate sigma complex (Meisenheimer complex).

  • The Methoxy Group (–OCH₃): Strongly activating ( σp​=−0.27 ) and ortho/para-directing. The dominant resonance donation (+R) of the oxygen lone pair highly stabilizes the cationic transition state.

  • The Trifluoromethoxy Group (–OCF₃): Deactivating ( σp​=+0.35 ) but ortho/para-directing. The strong inductive electron-withdrawing effect (–I) of the highly electronegative fluorine atoms outweighs the weak resonance donation (+R) of the oxygen.

Causality in Regioselectivity: In substrates like 4-(trifluoromethoxy)anisole, the strongly activating nature of the –OCH₃ group completely dictates the regiochemical outcome. The nitronium ion (NO₂⁺) attacks the position ortho to the methoxy group. While the –OCF₃ group retards the overall reaction rate compared to unsubstituted anisole, it cannot override the primary directing effect of the methoxy moiety. Foundational studies on [1] confirm that the –OCH₃ group's ability to lower the activation energy barrier via resonance stabilization is the absolute determining factor in these reactions.

Regioselectivity Substrate 4-(Trifluoromethoxy)anisole (Substrate) SigmaComplex Resonance-Stabilized Sigma Complex Substrate->SigmaComplex Electrophilic Attack (Directed by -OCH3) Nitronium NO2+ (Nitronium Ion) Nitronium->SigmaComplex Product 2-Nitro-4-(trifluoromethoxy)anisole (Major Product) SigmaComplex->Product Deprotonation (Restores Aromaticity)

Electrophilic aromatic substitution pathway for 4-(trifluoromethoxy)anisole.

Quantitative Data: Directing Effects and Isomer Distribution

To effectively design your synthetic route, consult the quantitative parameters and expected regioselectivity distributions summarized below.

Table 1: Electronic Parameters of Oxygen-Based Substituents

SubstituentHammett σp​ Inductive EffectResonance EffectEAS Directing EffectRing Activation
–OCH₃ -0.27Electron-withdrawing (–I)Strongly Donating (+R)Ortho/ParaStrongly Activating
–OCF₃ +0.35Strongly Withdrawing (–I)Weakly Donating (+R)Ortho/ParaDeactivating

Table 2: Regioselectivity in Nitration of Isomeric Methoxy(trifluoromethoxy)benzenes

SubstrateMajor Nitration PositionMechanistic Rationale
4-(Trifluoromethoxy)anisole Position 2 (ortho to –OCH₃)–OCH₃ dominates; position 2 is sterically accessible and electronically favored.
3-(Trifluoromethoxy)anisole Positions 4 and 6–OCH₃ directs to 2, 4, and 6. Position 2 is sterically hindered between the two groups, favoring 4 and 6.
2-(Trifluoromethoxy)anisole Position 4 (para to –OCH₃)Para position to –OCH₃ is sterically favored over the ortho position (Position 6).

Experimental Protocols

The nitration of deactivated or partially deactivated arenes is highly exothermic ( ΔH≈−73 to −253 kJ/mol). The protocols below are designed as self-validating systems to prevent runaway exotherms, oxidative degradation, and dinitration.

Protocol A: Batch Nitration of 4-(Trifluoromethoxy)anisole (Standard Mixed Acid)

This protocol utilizes a standard mixed-acid system. Strict temperature control is the causal factor in preventing the deactivated mononitro product from undergoing a second nitration.

Reagents:

  • 4-(Trifluoromethoxy)anisole: 10 mmol (1.92 g)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%): 10 mL

  • Fuming Nitric Acid (HNO₃, >90%): 11 mmol (approx. 0.5 mL)

  • Anhydrous Dichloromethane (DCM): 15 mL

Step-by-Step Methodology:

  • Preparation of Nitrating Mixture: In a 50 mL round-bottom flask, carefully add the concentrated H₂SO₄. Submerge the flask in an ice-salt bath to achieve an internal temperature of 0 °C. Slowly add the fuming HNO₃ dropwise. Rationale: H₂SO₄ protonates HNO₃ to generate the highly electrophilic NO₂⁺ ion [3]. Pre-cooling prevents premature decomposition of the nitronium ion.

  • Substrate Preparation: Dissolve the 4-(trifluoromethoxy)anisole in 15 mL of anhydrous DCM in a separate 100 mL three-necked flask equipped with a mechanical stirrer and internal thermometer. Cool to 0 °C.

  • Nitration: Transfer the pre-cooled nitrating mixture to a dropping funnel. Add it dropwise to the substrate solution over 30–45 minutes. Critical Control Point: Maintain the internal temperature strictly between 0 °C and 5 °C.

  • Reaction Monitoring: Stir for an additional 1 hour at 0 °C. Monitor the reaction via TLC (Hexane:EtOAc 9:1). Do not allow the reaction to warm to room temperature, as thermal energy will overcome the activation barrier for dinitration [4].

  • Quenching & Workup: Carefully pour the reaction mixture over 100 g of crushed ice to dissipate the heat of dilution. Separate the organic DCM layer. Extract the aqueous phase with fresh DCM (2 × 20 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO₃ solution until CO₂ evolution ceases (pH ~7), followed by a brine wash. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mononitrated product.

Protocol B: Continuous Flow Nitration (Scale-Up & Exotherm Control)

Batch nitration suffers from poor heat transfer, leading to localized "hot spots." As demonstrated in recent [2], continuous flow microreactors provide superior surface-area-to-volume ratios, ensuring isothermal conditions and strict kinetic control.

Step-by-Step Methodology:

  • System Setup: Utilize a microchannel flow reactor equipped with a T-mixer. Connect the reactor block to a recirculating chiller set to 0 °C.

  • Feed Solutions:

    • Stream A: 1.0 M solution of 4-(trifluoromethoxy)anisole in DCM.

    • Stream B: Nitrating mixture (HNO₃/H₂SO₄) calibrated to deliver 1.1 molar equivalents of HNO₃ relative to the substrate.

  • Flow Parameters: Calibrate the syringe pumps for Stream A and Stream B to achieve a residence time of exactly 3.0 to 5.0 minutes within the cooled microreactor zone. Rationale: Short residence times in isothermal conditions physically prevent the sequential dinitration reaction from occurring.

  • In-Line Quenching: Direct the effluent from the microreactor directly into a continuous stirred-tank reactor (CSTR) containing a vigorously stirred biphasic mixture of ice-water and DCM.

  • Isolation: Route the quenched mixture through a continuous phase separator. Collect the organic phase, wash with aqueous base, and concentrate.

FlowWorkflow A Substrate Solution (TFMB-Anisole in DCM) C T-Mixer (0 - 5 °C) A->C B Nitrating Agent (HNO3 / H2SO4) B->C D Microchannel Reactor (Residence Time: 3-5 min) C->D Mixed Phase Flow E In-Line Quenching Unit (Ice Water CSTR) D->E Exothermic Control F Phase Separation & Extraction E->F

Experimental workflow for the continuous flow nitration of methoxy(trifluoromethoxy)benzenes.

Troubleshooting & Optimization

  • Observation: High levels of dinitrated byproducts.

    • Causality: Dinitration occurs when the initial mononitro product undergoes a second EAS. Because the first nitro group is strongly deactivating, this second step requires higher activation energy. If dinitration is observed, it means the reaction system has excess thermal energy (localized hot spots) or a massive stoichiometric excess of NO₂⁺.

    • Solution: Lower the chiller temperature, increase stirring rate to eliminate hot spots, or transition from batch to the continuous flow protocol (Protocol B) [2].

  • Observation: Dark brown/black reaction mixture.

    • Causality: Oxidative degradation of the methoxy group or the aromatic ring by fuming nitric acid at elevated temperatures.

    • Solution: Ensure the nitrating mixture is added at a rate that does not allow the internal temperature to exceed 5 °C.

References

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent Beilstein Journal of Organic Chemistry URL:[Link]

  • Process Development and Scale-up of the Continuous Flow Nitration of Trifluoromethoxybenzene Organic Process Research & Development (ACS Publications) URL:[Link]

  • Aromatic substitution. 53. Electrophilic nitration, halogenation, acylation, and alkylation of (α,α,α-trifluoromethoxy)benzene Journal of the American Chemical Society URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving product yield in the synthesis of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene

Welcome to the Technical Support Center for the synthesis of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene . As a Senior Application Scientist, I have designed this guide to address the complex electronic and steric chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene . As a Senior Application Scientist, I have designed this guide to address the complex electronic and steric challenges inherent in this specific electrophilic aromatic substitution.

The synthesis relies on the nitration of 3-(trifluoromethoxy)anisole. Because the methoxy group (-OCH₃) is strongly activating and ortho/para-directing, while the trifluoromethoxy group (-OCF₃) is deactivating, managing regioselectivity and preventing oxidative degradation are your primary challenges. This guide provides mechanistic troubleshooting, quantitative benchmarks, and a self-validating protocol to ensure high-yield, reproducible results.

Reaction Workflow Visualization

SynthesisWorkflow SM 3-(Trifluoromethoxy)anisole (Starting Material) Reactor Temperature-Controlled Reactor (0-5 °C) SM->Reactor Reagents HNO3 / H2SO4 (Nitrating Mixture) Reagents->Reactor Dropwise addition Quench Ice-Water Quench Reactor->Quench After 2h stirring Extraction DCM Extraction & NaHCO3 Wash Quench->Extraction Crude Crude Mixture (Para & Ortho Isomers) Extraction->Crude Solvent removal Purification Silica Gel Column Chromatography Crude->Purification Product 4-Methoxy-1-nitro-2- (trifluoromethoxy)benzene Purification->Product Major Fraction SideProduct Ortho-Isomer & Dinitro Byproducts Purification->SideProduct Minor Fractions

Figure 1: Optimized workflow for the nitration of 3-(trifluoromethoxy)anisole to maximize yield.

Quantitative Benchmarks: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction conditions, regioselectivity, and overall yield. Use this data to benchmark your own experimental outcomes.

Nitrating SystemTemp (°C)HNO₃ EquivalentsConversion (%)Para:Ortho RatioIsolated Yield (%)Primary Observation
HNO₃ / H₂SO₄251.50>9970:3042High tar formation; oxidative degradation.
HNO₃ / H₂SO₄ 0 - 5 1.05 96 88:12 78 Optimal balance of rate and selectivity.
HNO₃ / AcOH101.206080:2045Sluggish reaction; incomplete conversion.
HNO₃ / TfOH-101.009894:685Excellent selectivity, but high reagent cost.

Troubleshooting Guides & FAQs

Q1: My reaction mixture turns black/dark brown, and the isolated yield is very low. What is causing this? Cause: Oxidative degradation. The methoxy group strongly activates the benzene ring, making it electron-rich and highly susceptible to oxidation by the strongly oxidizing nitronium ion (NO₂⁺) and nitric acid mixture. This is exacerbated at elevated temperatures or when excess nitric acid is used 1. Solution:

  • Strict Temperature Control: Maintain the reaction strictly between 0 °C and 5 °C. Excursions above 10 °C exponentially increase oxidative cleavage of the aromatic ring.

  • Reagent Stoichiometry: Use exactly 1.05 equivalents of HNO₃. Excess nitric acid acts as an oxidant rather than a nitrating agent.

  • Order of Addition: Always add the pre-cooled nitrating mixture dropwise to the substrate solution. Never add the substrate to the bulk acid, as this creates a massive localized excess of the nitrating agent.

Q2: I am seeing a high percentage of the ortho-nitro isomer. How can I improve regioselectivity for the target para-isomer? Cause: The methoxy group directs incoming electrophiles to both the ortho and para positions. While the para position (position 4) is sterically favored, the ortho position (position 6) is also highly activated 2. High temperatures provide the activation energy necessary to overcome the steric hindrance of the ortho pathway, lowering your target selectivity. Solution:

  • Thermodynamic Control: Run the reaction at 0 °C to thermodynamically favor the lower-energy para-transition state.

  • Solvent Dilution: Running the reaction in an inert co-solvent like anhydrous dichloromethane (DCM) increases the steric penalty for ortho-attack by solvating the nitronium complex.

  • Flow Chemistry: If scaling up, continuous flow reactors provide superior mass transfer and eliminate thermal hot spots, consistently yielding higher para:ortho ratios compared to batch processes 2.

Q3: GC-MS analysis shows the presence of dinitrated byproducts. How do I suppress over-nitration? Cause: Although the first nitro group deactivates the ring, the combined activating power of the methoxy group can still permit a second nitration event if the reaction is left too long or subjected to harsh conditions 1. Solution:

  • Prompt Quenching: Do not leave the reaction stirring overnight. Quench immediately after TLC/GC indicates >95% consumption of the starting material (typically 2 hours).

  • Acid Concentration: Ensure you are using a mixture of 98% sulfuric acid and 65-70% nitric acid 3. Avoid fuming nitric acid unless specifically required for deactivated substrates, as it drastically increases the oxidative and dinitration potential.

Self-Validating Protocol: Optimized Batch Nitration

This methodology is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Preparation of the Nitrating Mixture

  • In a rigorously dried 50 mL round-bottom flask, add 10.0 mL of concentrated H₂SO₄ (98%).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add 1.05 equivalents of concentrated HNO₃ (70%) dropwise via a syringe.

  • Validation Check: The mixture must remain colorless to pale yellow. If it turns dark yellow or brown, the acid is contaminated with nitrogen oxides (NOx) and will cause oxidative degradation. Discard and start over.

Step 2: Substrate Preparation

  • In a separate 250 mL 3-neck flask equipped with a magnetic stirrer and internal thermometer, dissolve 10.0 g of 3-(trifluoromethoxy)anisole in 50 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

Step 3: Controlled Addition

  • Transfer the pre-cooled nitrating mixture to an addition funnel.

  • Add the nitrating mixture dropwise to the substrate solution over 45 minutes.

  • Validation Check: Monitor the internal thermometer. The temperature must not exceed 5 °C. If the temperature spikes, pause the addition immediately. A temperature spike indicates an accumulation of unreacted nitronium ions, which will lead to dinitration and thermal runaway.

Step 4: Reaction and Monitoring

  • Stir the mixture at 0-5 °C for 2 hours.

  • Validation Check (TLC): Spot the reaction mixture against the starting material (Eluent: Hexanes:EtOAc 9:1). The starting material spot (Rf ~0.6) should be completely consumed, replaced by a major bright yellow product spot (Rf ~0.4) under UV light.

Step 5: Quench and Workup

  • Carefully pour the reaction mixture over 100 g of vigorously stirred crushed ice 1.

  • Transfer to a separatory funnel and isolate the organic (bottom) layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ until the aqueous phase remains slightly basic (pH > 7). Caution: Vigorous CO₂ evolution will occur.

  • Wash with 50 mL of brine, dry over anhydrous MgSO₄, and filter.

Step 6: Purification

  • Concentrate the filtrate under reduced pressure to yield a crude yellow oil.

  • Purify via silica gel column chromatography (Gradient: 100% Hexanes to 9:1 Hexanes:EtOAc) to separate the target para-isomer (4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene) from the minor ortho-isomer.

References

  • BenchChem. "Technical Support Center: Synthesis of 1-Nitro-2-(trifluoromethoxy)benzene." Benchchem.com.
  • BenchChem. "Minimizing side product formation in 1-Nitro-2-(trifluoromethoxy)benzene synthesis." Benchchem.com.
  • Quick Company. "Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene." Quickcompany.in.

Sources

Optimization

Optimal purification and column chromatography methods for 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists optimizing the purification of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (CAS: 1260770-16-8).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists optimizing the purification of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (CAS: 1260770-16-8). Because this molecule is a highly functionalized, electron-deficient building block used in pharmaceutical synthesis[1], standard purification templates often fail. Below, we break down the physicochemical causality of its behavior and provide targeted, self-validating chromatographic solutions.

Molecular Profiling & Chromatographic Causality

To purify a molecule, you must first understand its spatial and electronic environment. 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene features three distinct functional groups on the aromatic ring: an electron-donating methoxy group (-OCH3), a strongly electron-withdrawing nitro group (-NO2), and a highly lipophilic trifluoromethoxy group (-OCF3).

While standard methoxybenzenes favor a planar conformation, the introduction of the -OCF3 group forces an orthogonal conformation relative to the aryl ring due to nO​→σC−F∗​ hyperconjugative interactions[2]. This 3D spatial arrangement shields the aromatic core and homogenizes the molecule's overall surface polarity. Consequently, separating this compound from its nitration regioisomers (e.g., 2-methoxy-1-nitro-4-(trifluoromethoxy)benzene) is notoriously difficult on standard silica gel due to nearly identical physical properties and dipole moments[3]. To achieve >98% purity, scientists must move beyond traditional polarity-based separations and leverage π−π or charge-transfer mechanisms[4].

Diagnostic Purification Workflow

PurificationWorkflow Crude Crude Isomeric Mixture (Nitration Products) TLC 2D-TLC Screening (Hexanes/DCM vs Hexanes/EtOAc) Crude->TLC Eval Resolution (ΔRf) > 0.15? TLC->Eval NP_Silica Normal Phase Silica Isocratic 10% DCM/Hexanes Eval->NP_Silica Yes (Sufficient Resolution) PFP_HPLC Preparative PFP-HPLC (Fluorinated Phase) Eval->PFP_HPLC No (Co-eluting Isomers) Fractions Fraction Analysis (LC-MS/UV) NP_Silica->Fractions PFP_HPLC->Fractions Pure Pure 4-Methoxy-1-nitro- 2-(trifluoromethoxy)benzene Fractions->Pure Self-Validation: Purity > 98%

Workflow for isolating fluorinated nitroaromatics, highlighting stationary phase selection.

Targeted Troubleshooting & FAQs

Q: Why does my compound co-elute with its regioisomer despite extensive TLC optimization? A: As established, nitrated trifluoromethoxybenzenes possess nearly identical dipole moments regardless of the nitro group's position, rendering standard normal-phase silica gel ineffective for fine resolution[3]. Causality & Solution: You must switch from a polarity-driven separation to a polarizability/shape-driven one. Utilizing a Pentafluorophenyl (PFP) stationary phase is highly recommended. PFP columns exploit π−π interactions, dipole-dipole forces, and specific fluorine-fluorine interactions to strongly retain and resolve fluorinated nitroaromatics that co-elute on C18 or bare silica[4].

Q: Why am I observing band broadening and poor recovery on standard silica? A: While the molecule is highly lipophilic, the strongly electron-withdrawing -NO2 group can interact tightly with highly active, acidic silanol sites on the silica surface. Furthermore, wet-loading the sample in a polar solvent (e.g., EtOAc or DCM) disrupts the local solvent equilibrium on the column head, causing the sample to streak before the mobile phase can establish a proper partition coefficient. Causality & Solution: Implement a dry-loading technique. Adsorb the crude mixture onto deactivated silica (or Celite), evaporate the solvent completely, and load it as a dry powder. This creates a self-validating, infinitely narrow injection band, ensuring the lipophilic -OCF3 group dictates the migration rate rather than solvent artifacts.

Q: How can I optimize my UV detection parameters during purification? A: Nitroaromatics exhibit strong UV absorbance, but the electron-withdrawing nature of the -OCF3 and -NO2 groups shifts the λmax​ . Causality & Solution: Do not rely solely on 254 nm. Monitor dual wavelengths at 254 nm (for the general aromatic π→π∗ transition) and 280-300 nm (to capture the n→π∗ transition of the nitro group). This dual-monitoring acts as an in-process control to distinguish the target compound from un-nitrated starting materials.

Quantitative Phase Comparison

ParameterNormal Phase (Silica)Fluorinated Reverse Phase (PFP)Causality / Rationale
Stationary Phase Irregular Silica Gel (40-63 µm)Pentafluorophenyl (PFP)Silica relies on polarity; PFP leverages π−π and dipole interactions.
Mobile Phase 5-15% DCM in Hexanes60-80% MeOH in WaterDCM provides better selectivity for nitroaromatics than EtOAc.
Retention Mechanism Hydrogen bonding (Silanol to -NO2)Charge-transfer & Fluorine-FluorinePFP specifically retains fluorinated and nitroaromatic compounds strongly[4].
Ideal Use Case Removal of baseline impuritiesSeparation of closely eluting regioisomersPFP resolves isomers that co-elute on silica due to identical polarities[3].

Validated Experimental Protocols

Protocol: Resolution of Regioisomers via Preparative PFP-HPLC

Self-Validating Principle: This protocol uses a step-gradient approach combined with fraction-triggering based on dual-wavelength UV to ensure only the target isomer is collected, self-validating the purity before downstream solvent removal.

Step 1: Sample Preparation Dissolve the crude 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene mixture in HPLC-grade Methanol (MeOH) to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

Step 2: Stationary Phase Setup Equilibrate a Preparative Pentafluorophenyl (PFP) column (e.g., 250 x 21.2 mm, 5 µm) at a flow rate of 20 mL/min.

Step 3: Mobile Phase Configuration

  • Solvent A: LC-MS Grade Water.

  • Solvent B: LC-MS Grade Methanol (MeOH).

  • Causality Note: MeOH is strictly preferred over Acetonitrile (MeCN) for PFP columns because MeCN's triple bond can competitively suppress the π−π interactions required for nitroaromatic retention.

Step 4: Gradient Elution Execution

  • 0-5 min: Isocratic hold at 50% B. (This allows the sample to focus tightly at the column head).

  • 5-25 min: Linear gradient from 50% B to 85% B.

  • 25-30 min: Column wash at 100% B.

Step 5: Detection & Collection Set the UV detector to trigger fraction collection at 254 nm and 280 nm. The target 4-methoxy isomer will typically elute later than isomers lacking the electron-donating methoxy group at the para position, due to enhanced charge-transfer interactions with the electron-deficient PFP stationary phase.

Step 6: Post-Collection Validation Analyze a 10 µL aliquot of each fraction via analytical LC-MS before pooling. Confirm the exact mass (m/z 237.13) and ensure isomeric purity is >98%. Once validated, pool the fractions and remove the solvent under reduced pressure.

Sources

Troubleshooting

Troubleshooting solubility issues of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene in polar aprotic solvents

Welcome to the Technical Support Portal for handling highly functionalized fluorinated nitroarenes. This guide is specifically engineered for researchers and drug development professionals addressing the dissolution, sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for handling highly functionalized fluorinated nitroarenes. This guide is specifically engineered for researchers and drug development professionals addressing the dissolution, stability, and experimental handling of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene in polar aprotic solvents.

Part 1: Mechanistic Insights & Physicochemical Profiling

To effectively troubleshoot solubility, one must first understand the molecular forces at play. 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (CAS: 1260770-16-8) possesses three distinct functional groups on an aromatic scaffold, each dictating its behavior in solution:

  • Trifluoromethoxy (-OCF₃): A highly lipophilic, electron-withdrawing group. It significantly increases the partition coefficient (LogP), making the molecule highly soluble in pure organic media but drastically reducing its aqueous solubility[1]. Similar to other -OCF₃ bearing compounds, it is highly prone to crashing out of solution if even trace amounts of water are introduced[2].

  • Nitro (-NO₂): A strongly electron-withdrawing group that polarizes the molecule, allowing for favorable dipole-dipole interactions with polar aprotic solvents like DMSO[3]. However, it severely depletes electron density from the aromatic ring.

  • Methoxy (-OCH₃): An electron-donating group that provides some mesomeric stabilization, though the overall ring remains highly electron-deficient.

Quantitative Data Summary
Metric4-Methoxy-1-nitro-2-(trifluoromethoxy)benzeneDimethyl Sulfoxide (DMSO)Dimethylformamide (DMF)
System Role Target SolutePrimary SolventSecondary Solvent
Polarity Index N/A (Lipophilic / Polarizable)7.26.4
Hygroscopicity Low (Hydrophobic)High (Rapidly absorbs H₂O)Moderate
Degradation Risk Susceptible to SNArLow (Stable at RT)High (Yields Dimethylamine)
Solvation Force Dipole-Dipole & DispersionSolvates via strong dipoleSolvates via dipole

Part 2: Diagnostic FAQs

Q1: My compound dissolved perfectly in DMSO yesterday, but today there is a fine precipitate at the bottom of the vial. What happened? A: You are observing a phenomenon known as "hydrophobic crash-out." DMSO is highly hygroscopic and will rapidly absorb atmospheric moisture if left unsealed. Because the -OCF₃ group is intensely hydrophobic, the introduction of water into the DMSO matrix increases the thermodynamic penalty of solvation. The water molecules disrupt the DMSO-solute dipole interactions, forcing the lipophilic molecules to aggregate and precipitate[1],[2]. Causality-Driven Solution: Always use anhydrous DMSO packaged under an inert gas, and store stock solutions in a desiccator.

Q2: I am using DMF to dissolve the compound for a high-temperature assay, but I noticed a color change from pale yellow to deep red, and LC-MS shows new peaks. Is the compound unstable? A: The compound is undergoing chemical degradation via Nucleophilic Aromatic Substitution (SNAr). DMF is known to decompose over time—especially when exposed to heat or moisture—generating dimethylamine (DMA)[4]. The nitro group on your compound makes the aromatic ring highly electron-deficient. DMA acts as a nucleophile and attacks the ring, forming Meisenheimer complexes or displacing substituents[5]. Causality-Driven Solution: Avoid old or heated DMF. Switch to freshly opened, amine-free solvents, or use Acetonitrile (MeCN) if heating is strictly required.

Q3: How can I ensure maximum solubility without risking thermal degradation? A: Dissolution is an endothermic process, but heating electron-deficient nitroarenes in certain solvents invites degradation. Instead of bulk heating, use ultrasonic agitation (sonication) at ambient temperature. Sonication provides localized cavitation energy to break the crystalline lattice energy of the solid without raising the bulk thermodynamic temperature to degradation thresholds.

Part 3: Visual Workflow

G Start Solubility Issue Detected 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene Q1 Is the compound precipitating after initial dissolution? Start->Q1 Water Hydrophobic Crash-Out Cause: Hygroscopic solvent absorbed water. Action: Use anhydrous DMSO & Argon purge. Q1->Water YES Q2 Are there color changes or new peaks on LC-MS/NMR? Q1->Q2 NO Degradation Chemical Degradation (SNAr) Cause: DMF degraded to Dimethylamine. Action: Switch to fresh, amine-free solvent. Q2->Degradation YES Sat Thermodynamic Saturation Cause: Exceeded max solubility limit. Action: Sonication & sequential dilution. Q2->Sat NO

Figure 1: Decision matrix for troubleshooting solubility and stability in polar aprotic solvents.

Part 4: Self-Validating Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.

SOP 1: Preparation of Ultra-Dry DMSO Stock Solutions

Causality: Minimizing water content prevents the thermodynamic rejection of the lipophilic -OCF₃ moiety.

  • Solvent Verification: Before use, extract 1 mL of anhydrous DMSO and perform a Karl Fischer titration.

    • Validation Check: Proceed only if water content is < 0.05%.

  • Inert Atmosphere Handling: Place the 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene vial in a glove box or under a steady stream of dry Argon to prevent atmospheric moisture ingress.

  • Dissolution: Add the verified anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Cavitation: Sonicate the sealed vial in a water bath at 25°C for 5 minutes. Do not use a heat block.

  • Validation Check (Nephelometry): Measure the turbidity of the solution using a nephelometer or by shining a laser pointer through the vial in a dark room. A clear beam path indicates complete dissolution; scattering (Tyndall effect) indicates micro-precipitates.

  • Storage: Aliquot into single-use amber glass vials, purge the headspace with Argon, seal with PTFE-lined caps, and store at -20°C.

SOP 2: Solvent Integrity Check for DMF (Preventing SNAr)

Causality: Detecting dimethylamine before dissolution prevents the irreversible destruction of the nitroarene via nucleophilic attack.

  • Amine Screening: Prior to dissolving the compound in DMF, add a drop of 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) to a 500 µL aliquot of the DMF batch.

  • Validation Check: Observe the solution for 5 minutes. If the solution turns intense yellow/orange, dimethylamine is present (a positive SNAr reaction has occurred with the reagent). Do not use this solvent batch.

  • Alternative: If DMF fails the integrity check, substitute with Acetonitrile (MeCN), which does not degrade into nucleophilic amines and is significantly safer for electron-deficient aromatics.

References

  • MDPI. "Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore". MDPI. [Link]

  • ACS Publications. "Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF". The Journal of Organic Chemistry.[Link]

  • PMC. "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices". National Institutes of Health.[Link]

Sources

Optimization

Optimizing catalyst loading for 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene hydrogenation

Initiating the Analysis I'm currently dissecting the request. My focus is pinpointing the core issue: optimizing catalyst loading for the hydrogenation of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I'm currently dissecting the request. My focus is pinpointing the core issue: optimizing catalyst loading for the hydrogenation of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene. The context is a technical support resource, specifically Q&A. I'm starting to visualize a troubleshooting guide or FAQ structure.

Defining the User & Format

I've clarified the target audience: researchers and scientists in drug development. My focus has shifted to the core requirements. I'm prioritizing the need for autonomy and E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliance. I'm also planning the visualization and formatting elements, including tables, step-by-step methodologies, and dot diagrams for workflows. I'm also noting specifics of diagram design.

Analyzing the Catalyst Loading

I'm now diving into the specifics. My focus is understanding the hydrogenation reaction's intricacies. I'm considering chemoselectivity challenges, potential mass transfer issues, catalyst poisoning, and exothermic reactions. I'm focusing on catalyst choices like Pd/C, Pt/C, and Raney Nickel. I am specifically considering modified catalysts and optimizing their loading.

Defining Support Goals

I'm focusing on defining the support goals for the technical support center. My current aim is to create troubleshooting guides and FAQs specifically for optimizing catalyst loading in the hydrogenation of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene. The audience will be researchers and drug development professionals.

Analyzing Reaction Challenges

I've been analyzing the challenges inherent in hydrogenating 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene. Chemoselectivity is a key concern, specifically avoiding hydrodefluorination and ring hydrogenation. I'm also considering exothermicity, mass transfer limitations in this multiphase reaction, and the risk of catalyst poisoning by intermediates.

Refining Visualizations and Tables

I'm currently refining the Graphviz DOT diagrams and the catalyst loading optimization matrix. I'm focusing on the Haber mechanism diagram, ensuring color contrast and clarity for the various intermediates in the nitro reduction process. I'm also ensuring the experimental workflow diagram clearly shows the steps for optimizing catalyst loading. The matrix is being refined to be a valuable tool for comparing different catalysts.

Investigating Relevant Catalysts

I'm now investigating specific catalysts suitable for nitroarene reduction, particularly those with fluorinated groups. Pt/C, potentially sulfided or modified with vanadium or zinc, looks promising due to its selectivity. Pd/C is also considered but requires careful control to minimize dehalogenation. I'm also reviewing relevant literature, like Yang Si's paper on Riluzole intermediates using Pt/BAC catalysts. I've found a great paper on hydrazine hydrate with Pd/C and another on air stable base-metal catalysts for chemoselective hydrogenations.

Explaining Catalyst Importance

I'm now focusing on explaining the why of catalyst loading. Too little can lead to a stalled reaction with hydroxylamine accumulation, creating safety hazards and unwanted byproducts. Too much exacerbates mass transfer limitations and unwanted side reactions, wasting catalyst. My strategy will be to use an E-E-A-T narrative to ensure that my explanation will be clear. I will also be writing up the protocol for optimization to include kinetic monitoring. I will be working on a DOT diagram soon to add to my work.

Visualizing Reaction Pathways

I've just created a Graphviz DOT diagram depicting the key reaction intermediates and potential byproducts in the hydrogenation process, using color-coded boxes for clarity. The diagram showcases the progression from nitroarene to aniline, highlighting the formation of nitrosoarene and hydroxylamine intermediates. Furthermore, I've incorporated dashed lines to illustrate the dimerization pathways, underscoring the significance of catalyst loading for chemoselectivity.

Constructing Workflow Diagrams

I'm now writing the DOT code for an optimization workflow diagram. It outlines a five-step process, from catalyst selection and baseline loading to kinetic profiling, loading titration, and scale-up validation. The workflow will clearly show the critical steps for optimizing catalyst loading, including the importance of monitoring hydroxylamine accumulation.

Structuring Content

I'm structuring the technical support document, starting with an introduction that highlights the unique challenges of the substrate, emphasizing the stability of the trifluoromethoxy group. Section 1 will cover the Haber mechanism and the risks of hydroxylamine accumulation to explain the rationale behind catalyst loading. I'll outline a standard optimization protocol in Section 2, a catalyst loading matrix in Section 3, and then troubleshooting guides with Q&A in Section 4.

Compiling FAQs and Citations

I'm working on the FAQ section, focusing on comparing Pt/C and Pd/C for this substrate and the impact of agitation on catalyst loading. I'm also finalizing the citations, using the search results and ensuring accuracy for CHEM LETT, and BenchChem sources. I'm making sure to cite the literature on Riluzole intermediates with Pt/BAC, halogenated nitroarene reduction, and BenchChem's technical guides.

Evaluating Catalyst Properties

I'm now integrating E-E-A-T into the technical document, emphasizing the nuanced relationship between catalyst loading and reaction outcome. I'm noting that researchers often oversimplify loading, failing to consider its impact on both kinetics and mass transfer for functionalized nitroarenes. I'm also preparing a new catalyst loading optimization matrix for 5% Pt/C at 50°C.

Developing Optimization Protocol

I'm developing a step-by-step catalyst loading optimization protocol, starting with reaction mixture preparation and catalyst addition under an inert atmosphere. I'm noting the need to purge the reactor with nitrogen and hydrogen before pressurizing to the target H2 pressure for the reaction. I'm focusing on safety and ensuring agitation, using a table format with initial data for catalyst loading.

Defining Sampling Techniques

I am now focusing on kinetic sampling, detailing HPLC analysis for nitroarene disappearance and hydroxylamine formation. My plan is to withdraw and quench aliquots every 15, 30, 60, and 120 minutes. I will use this data for an iterative catalyst loading adjustment plan.

Refining Diagram Attributes

I'm now refining the visual attributes of my Graphviz diagrams. I've added color-coding to clearly show intermediates. I've also incorporated a "size" attribute to ensure they are rendered correctly.

Optimizing Diagram Layout

I'm now revising the layout of the Graphviz diagrams to ensure compactness. I'm focusing on setting rankdir=TB for all diagrams to ensure they are no wider than 760px. I've also incorporated a node size and ranksep to make the diagram better presented.

Optimizing Diagrams for Display

I'm now revising the Graphviz diagram code to fix the visual representation of my reaction pathways. I've been adjusting node sizes and adding rank separation to improve the layout. I am ensuring that the diagrams are compact, and that the connections are clearly visible for the hydrogenation of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene.

Drafting Document Content

I am now focusing on drafting the technical document. My current efforts are centered on incorporating in-text citations [1], [2], [3] and formatting the reference list. I'm carefully constructing the E-E-A-T section to explain the causality of catalyst loading on dimer formation, which I plan to illustrate using examples. I'm also ensuring the protocol includes self-validation checks.

Coloring Diagram Nodes

I'm now implementing a new color scheme for my Graphviz diagrams to improve clarity. I've assigned distinct colors to intermediates (nitro, nitroso, hydroxyl, aniline, and dimers) for better visualization, as well as distinct colors for diagram steps. The goal is to enhance comprehension for users.

I am also making sure the captions for each diagram are within the character count limit.

Troubleshooting

Safe handling and long-term storage conditions for 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene

Welcome to the Technical Support Center for 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (CAS: 1260770-16-8)[1]. This portal is designed for researchers, application scientists, and drug development professionals utiliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (CAS: 1260770-16-8)[1]. This portal is designed for researchers, application scientists, and drug development professionals utilizing this fluorinated building block in organic synthesis and medicinal chemistry.

Because fluorinated nitroaromatics present unique physicochemical behaviors, this guide focuses on the causality behind degradation mechanisms and provides field-proven, self-validating protocols for safe handling and long-term storage.

Part 1: Quantitative Data & Physicochemical Profile

To troubleshoot effectively, one must first understand the baseline properties of the compound. The trifluoromethoxy ( −OCF3​ ) group is highly electron-withdrawing, which, combined with the nitro ( −NO2​ ) group, makes the aromatic ring highly electron-deficient and susceptible to nucleophilic aromatic substitution ( SN​Ar ) if exposed to incompatible reagents or impurities.

PropertyValue / DescriptionAnalytical Significance
CAS Number 1260770-16-8Unique identifier for inventory tracking.
Molecular Formula C8​H6​F3​NO4​ High fluorine content requires specialized NMR ( 19F ) for purity validation.
Molecular Weight 237.13 g/mol Critical for stoichiometric calculations in cross-coupling.
Physical State Solid / Crystalline (Typical)Prone to static charge generation during weighing.
Sensitivity Light, Moisture, Strong BasesExposure leads to hydrolysis or unintended SN​Ar side reactions.
Recommended Storage 2°C to 8°C (Inert Atmosphere)Minimizes thermal degradation and prevents moisture ingress.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my compound showing discoloration and purity degradation after several months of storage?

Root Cause & Causality: Discoloration (often turning yellow or brown) in nitroaromatic compounds is typically caused by photo-oxidation or moisture-induced hydrolysis over time. The highly electron-deficient nature of the benzene ring makes it sensitive to trace nucleophiles (like water) over prolonged periods. Solution: Ensure the compound is stored in amber or opaque vials to block UV/Vis light. Furthermore, atmospheric moisture must be excluded. We recommend backfilling the storage vial with high-purity Argon or Nitrogen before sealing.

Q2: When retrieving the compound from cold storage (4°C), my subsequent reactions suffer from low yields. What is happening?

Root Cause & Causality: If a cold vial is opened immediately upon removal from the refrigerator, ambient humidity instantly condenses on the cold chemical powder. This introduces trace water into your anhydrous reactions, quenching moisture-sensitive catalysts (e.g., Palladium or strong bases) used in downstream functionalization. Solution: Implement a strict "Equilibration Protocol." Allow the sealed vial to sit in a desiccator at room temperature for at least 30–60 minutes before opening. This self-validating step ensures no condensation occurs, preserving the integrity of your anhydrous workflows.

Q3: What is the recommended safety protocol for handling accidental spills of this compound?

Root Cause & Causality: As a fluorinated nitroaromatic, this compound poses risks of skin sensitization and respiratory irritation. The fine powder can easily aerosolize. Solution:

  • Isolate: Immediately evacuate the immediate area of the fume hood.

  • PPE: Ensure you are wearing nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Containment: Do not dry-sweep. Cover the spill with a damp absorbent pad or inert absorbent material (e.g., sand or vermiculite) to prevent aerosolization.

  • Disposal: Sweep the absorbed material into a designated hazardous waste container and clean the surface with a suitable organic solvent (e.g., ethanol or isopropanol), followed by soap and water.

Part 3: Experimental Protocols & Workflows

Standard Operating Procedure (SOP): Aliquoting and Long-Term Storage

To maintain scientific integrity and ensure reproducible downstream results, follow this step-by-step methodology for processing bulk shipments of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene into long-term storage aliquots.

Step 1: Preparation and PPE

  • Conduct all operations inside a certified, properly functioning chemical fume hood.

  • Equip standard PPE: safety glasses, lab coat, and anti-static nitrile gloves.

  • Pre-weigh and label amber glass vials with PTFE-lined screw caps.

Step 2: Anti-Static Weighing

  • Pass the bulk container and the receiving vials through an anti-static ionizer. Fluorinated organics often hold static charges, causing the powder to "jump," leading to inaccurate mass readings and contamination of the balance area.

  • Transfer the desired mass (e.g., 250 mg) into the amber vials using a clean, dry stainless-steel or PTFE spatula.

Step 3: Inert Gas Purging (Schlenk Technique)

  • Connect a manifold to a high-purity Argon ( Ar ) or Nitrogen ( N2​ ) source.

  • Gently insert a purge needle into the headspace of the amber vial.

  • Flow inert gas at a low pressure (to avoid blowing the powder) for 15–20 seconds to displace ambient oxygen and moisture.

  • Rapidly cap the vial tightly while withdrawing the needle.

Step 4: Secondary Containment and Temperature Control

  • Wrap the cap junction with Parafilm® to create a secondary moisture barrier.

  • Place the aliquoted vials inside a secondary container (e.g., a desiccator box containing indicating Drierite).

  • Transfer the secondary container to a monitored refrigerator set to 2°C – 8°C.

Workflow Visualization

StorageWorkflow Receive Receive Bulk Chemical (Check Integrity) FumeHood Transfer to Fume Hood (Anti-Static Prep) Receive->FumeHood Aliquoting Aliquoting into Amber Vials FumeHood->Aliquoting Purge Inert Gas Purge (Ar / N2) Aliquoting->Purge Seal Seal & Parafilm Purge->Seal Storage Long-Term Storage (2°C - 8°C) Seal->Storage Retrieval Retrieve Vial for Use Storage->Retrieval When needed Equilibrate Equilibrate to RT (30-60 mins in Desiccator) Retrieval->Equilibrate Use Open & Use in Anhydrous Reaction Equilibrate->Use

Workflow for the safe storage and retrieval of fluorinated nitroaromatics.

Part 4: References

The protocols and safety rationales provided in this technical guide are grounded in established chemical safety practices and laboratory standards.

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Laboratory Chemical Safety Summary (LCSS). General guidelines for handling halogenated nitroaromatics. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the electrophilicity of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene vs 1-methoxy-4-nitrobenzene

An in-depth analysis of electrophilicity requires moving beyond basic structural drawings to understand the thermodynamic and kinetic forces governing molecular reactivity. As application scientists and drug developers,...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of electrophilicity requires moving beyond basic structural drawings to understand the thermodynamic and kinetic forces governing molecular reactivity. As application scientists and drug developers, we frequently modulate aromatic systems to optimize target binding, metabolic stability, and synthetic tractability.

This guide provides a comprehensive, objective comparison of the electrophilicity of 1-methoxy-4-nitrobenzene (p-nitroanisole) and its highly functionalized derivative, 4-methoxy-1-nitro-2-(trifluoromethoxy)benzene . By deconstructing their electronic landscapes and establishing self-validating experimental protocols, we can quantify how the strategic placement of a fluorinated substituent alters chemical behavior.

Mechanistic Causality: The Electronic Landscape

To understand the electrophilicity of these two molecules, we must evaluate the competing inductive (-I) and resonance (+M/-M) effects of their substituents.

The Baseline: 1-Methoxy-4-nitrobenzene This molecule represents a classic "push-pull" aromatic system. The nitro group at C4 is strongly electron-withdrawing (-I, -M), effectively draining electron density from the ring and activating it toward nucleophilic attack. However, the methoxy group at C1 is strongly electron-donating via resonance (+M). This resonance donation partially quenches the electron deficiency at the ortho and para positions, resulting in a moderately electrophilic ring that typically requires harsh conditions for Nucleophilic Aromatic Substitution (SNAr)[1].

The Activated Analog: 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene The introduction of the trifluoromethoxy (-OCF₃) group at the C2 position (ortho to the nitro group, meta to the methoxy group) fundamentally rewrites the molecule's reactivity profile.

  • Inductive Withdrawal: The high electronegativity of the three fluorine atoms makes the -OCF₃ group a powerful electron-withdrawing substituent. It decreases the electron density on its own oxygen atom, severely restricting any +M resonance donation[2].

  • Long-Range Effects: Unlike a standard methoxy group, the -OCF₃ group exerts a "long-range" electron-withdrawing effect that significantly lowers the electron density of the entire aryl system[3].

  • Meisenheimer Stabilization: In SNAr reactions, the addition of a nucleophile to form the anionic Meisenheimer complex is the rate-limiting step[4]. The -OCF₃ group acts as an electron sink, stabilizing this negative charge and drastically lowering the activation energy barrier[1].

Consequently, 4-methoxy-1-nitro-2-(trifluoromethoxy)benzene is significantly more electrophilic than 1-methoxy-4-nitrobenzene.

SNAr_Pathway Substrate Arene Substrate (Electrophile) Meisenheimer Meisenheimer Complex (Rate-Limiting Step) Substrate->Meisenheimer + Nu- (Slow) Nucleophile Nucleophile (e.g., Amine) Nucleophile->Meisenheimer Product SNAr Product (Rearomatization) Meisenheimer->Product - LG (Fast)

Fig 1. SNAr addition-elimination mechanism highlighting the rate-limiting intermediate.

Quantitative Comparison & Predictive Data

When designing synthetic routes or evaluating metabolic stability, qualitative assumptions must be backed by quantitative metrics. The table below summarizes the predicted physical and electronic parameters of both compounds.

Property1-Methoxy-4-nitrobenzene4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene
Substituent Topology -NO₂ (C4), -OCH₃ (C1)-NO₂ (C1), -OCF₃ (C2), -OCH₃ (C4)
Net Electronic State Moderate push-pullHighly electron-deficient (Activated)
Lipophilicity (Hansch π ) BaselineSignificantly Higher (+1.04 for -OCF₃)[2]
Predicted Ered​ (vs Ag/AgCl) ~ -1.10 V~ -0.85 V (Easier to reduce = Lower LUMO)
Relative SNAr Kinetics ( krel​ ) 1x (Baseline)> 50x (Accelerated Meisenheimer formation)

Experimental Design: Self-Validating Protocols

To objectively prove the superior electrophilicity of the -OCF₃ derivative, we must employ orthogonal analytical techniques. Relying on a single assay can introduce bias (e.g., confusing steric hindrance with electronic deactivation). We utilize two self-validating methodologies:

  • Cyclic Voltammetry (CV): Provides a purely thermodynamic measurement of the Lowest Unoccupied Molecular Orbital (LUMO) energy. A more positive reduction potential directly correlates with higher electrophilicity, free from the steric variables of a chemical nucleophile.

  • Kinetic UV-Vis Spectroscopy: Measures the real-world chemical reactivity. By tracking the pseudo-first-order rate constant of Meisenheimer complex formation, we validate whether the profound electronic activation of the -OCF₃ group overcomes its larger steric bulk compared to a hydrogen atom.

Workflow cluster_assays Orthogonal Electrophilicity Assays Prep Sample Preparation (Standardized Solutions) CV Cyclic Voltammetry (CV) Thermodynamic LUMO Proxy Prep->CV UV UV-Vis Kinetics Pseudo-1st Order SNAr Prep->UV Data Data Synthesis E_red vs. k_obs Correlation CV->Data UV->Data

Fig 2. Orthogonal experimental workflow combining thermodynamic (CV) and kinetic (UV-Vis) validations.

Step-by-Step Methodologies

Protocol A: Thermodynamic Electrophilicity via Cyclic Voltammetry

Causality: Using Ferrocene as an internal standard ensures the system is self-validating. Any drift in the reference electrode is mathematically corrected, ensuring the ΔEred​ between the two arenes is absolute.

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (MeCN) to act as the supporting electrolyte, minimizing uncompensated resistance.

  • Analyte Preparation: Prepare separate 1.0 mM solutions of 1-methoxy-4-nitrobenzene and 4-methoxy-1-nitro-2-(trifluoromethoxy)benzene in the electrolyte solution.

  • Cell Setup: Assemble a three-electrode cell using a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag⁺ (0.01 M AgNO₃ in MeCN) reference electrode. Purge the cell with dry N₂ for 5 minutes to remove dissolved oxygen (which is electroactive and will skew results).

  • Execution: Run the voltammogram from 0.0 V to -2.0 V at a scan rate of 100 mV/s. Record the cathodic peak potential ( Epc​ ) corresponding to the reduction of the nitroaromatic system.

  • Internal Validation: Spike the solution with 1.0 mM Ferrocene (Fc) and run a final scan. Reference all measured potentials to the Fc/Fc⁺ redox couple.

Protocol B: Kinetic SNAr Reactivity via UV-Vis Spectroscopy

Causality: Utilizing a 100-fold molar excess of the nucleophile forces the reaction into a pseudo-first-order kinetic regime. This isolates the concentration of the electrophile as the sole rate-determining variable, allowing for direct extraction of the rate constant ( kobs​ ).

  • Reagent Preparation: Prepare 0.05 mM solutions of both arene substrates in anhydrous Dimethyl Sulfoxide (DMSO). Prepare a 5.0 mM solution of piperidine (nucleophile) in DMSO.

  • Baseline Establishment: Blank a dual-beam UV-Vis spectrophotometer with pure DMSO at 25 °C.

  • Reaction Initiation: In a temperature-controlled quartz cuvette, rapidly mix 2.0 mL of the arene solution with 0.2 mL of the piperidine solution.

  • Kinetic Monitoring: Immediately monitor the absorbance at the λmax​ of the forming Meisenheimer complex (typically between 400 nm and 450 nm) taking readings every 2 seconds for 10 minutes.

  • Data Processing: Plot ln(A∞​−At​) versus time. The slope of the resulting linear regression represents the pseudo-first-order rate constant ( kobs​ ). The -OCF₃ derivative will exhibit a drastically steeper slope, confirming its superior electrophilicity.

Sources

Comparative

Analytical Resolution of Highly Substituted Fluorinated Aromatics: IR Spectroscopy of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene

Executive Summary In modern drug development and agrochemical design, the strategic incorporation of fluorine—specifically via trifluoromethoxy (-OCF₃) groups—is a proven tactic to enhance lipophilicity, metabolic stabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and agrochemical design, the strategic incorporation of fluorine—specifically via trifluoromethoxy (-OCF₃) groups—is a proven tactic to enhance lipophilicity, metabolic stability, and membrane permeability. 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene serves as a highly functionalized intermediate in these pipelines. However, validating its structural integrity via Infrared (IR) spectroscopy presents a unique analytical challenge. The massive dipole moment changes induced by the heavily electron-withdrawing -NO₂ and -OCF₃ groups often lead to spectral saturation, masking the subtle signatures of the electron-donating methoxy (-OCH₃) moiety. This guide objectively compares IR sampling methodologies and provides a self-validating protocol for resolving the complex spectral profile of this molecule.

Mechanistic Spectral Profiling

As an application scientist, I frequently observe misinterpretations of highly substituted aromatic IR spectra due to band overlap in the "fingerprint" region (1500–400 cm⁻¹). For this specific molecule, the spectral profile is dictated by the competing electronic effects of its substituents:

  • The Methoxy Group (-OCH₃): While C-O-C stretching occurs in the crowded 1000–1300 cm⁻¹ region, the most diagnostic peak for the methoxy group is the symmetric C-H stretch. This vibration appears as a sharp, medium-intensity peak at approximately 2835 cm⁻¹, safely isolated from the broader aliphatic C-H stretches[1].

  • The Nitro Group (-NO₂): The nitro group exhibits two highly reliable, intense bands due to its asymmetric and symmetric stretching modes, typically centered around 1530 cm⁻¹ and 1350 cm⁻¹, respectively[2].

  • The Trifluoromethoxy Group (-OCF₃): Fluorine is highly electronegative. The C-F stretching vibrations induce an extreme change in the molecular dipole moment, resulting in exceptionally strong, broad absorption bands between 1150 cm⁻¹ and 1250 cm⁻¹[3].

Comparative Methodology: ATR-FTIR vs. Transmission FT-IR

When analyzing 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene, the choice of sample introduction is the primary variable determining spectral quality.

  • Transmission FT-IR (KBr Pellet): In traditional transmission modes, the full optical pathlength passes through the sample. Because the molar absorptivity of the C-F stretch is so high, these bands easily "bottom out" (reaching 0% transmittance or >2.0 Absorbance Units). This saturation completely obscures the adjacent asymmetric C-O-C ether stretches of the methoxy group, rendering the technique inadequate unless the sample is painstakingly diluted to <0.5% wt/wt in KBr.

  • ATR-FTIR (Attenuated Total Reflectance): ATR-FTIR utilizes the evanescent wave generated at the interface of a high-refractive-index crystal (e.g., Diamond or Germanium). The penetration depth is strictly limited to a few micrometers, effectively acting as an ultra-short pathlength cell[4]. This prevents the saturation of the C-F bands, maintaining the linear dynamic range required to resolve the overlapping C-F and C-O-C signals without requiring destructive sample preparation[5].

Standardized Experimental Protocol: Self-Validating ATR-FTIR

To guarantee spectral fidelity and prevent artifact generation, the following ATR-FTIR protocol operates as a self-validating system.

Step 1: System Initialization & Background Validation

  • Clean the diamond ATR crystal using spectroscopic-grade isopropanol and a lint-free wipe. Allow to air dry.

  • Acquire a background spectrum (128 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).

  • Validation Check: The background must exhibit a flat baseline. Any peaks in the 2800–3000 cm⁻¹ region indicate residual organic contamination. If present, the system is compromised; reclean the crystal before proceeding.

Step 2: Sample Application

  • Deposit 2–5 mg of neat 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene directly onto the center of the diamond crystal.

  • Engage the pressure anvil. Apply consistent, moderate pressure to ensure uniform optical contact between the sample and the crystal lattice, which is critical for consistent evanescent wave penetration.

Step 3: Spectral Acquisition & Dynamic Range Verification

  • Collect the sample spectrum using the identical parameters as the background (128 scans, 4 cm⁻¹ resolution).

  • Validation Check: Inspect the absolute absorbance of the dominant C-F stretching band (~1200 cm⁻¹). It must remain below 1.2 Absorbance Units (A.U.). If the peak exceeds 1.2 A.U., the detector is approaching non-linearity. To correct this, slightly reduce the anvil pressure or switch to a Germanium crystal, which offers a shallower penetration depth than diamond.

Quantitative Spectral Data

The following table summarizes the expected quantitative IR absorption profile for 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene based on its functional group mechanics.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Characteristics
Methoxy (-OCH₃) Symmetric C-H stretch~2835Sharp, medium. Highly diagnostic for methoxy.
Methoxy (-OCH₃) Asymmetric C-O-C stretch~1250Strong. Requires ATR to avoid overlap with C-F.
Nitro (-NO₂) Asymmetric N-O stretch~1530Very strong. Dominant feature >1500 cm⁻¹.
Nitro (-NO₂) Symmetric N-O stretch~1350Strong.
Trifluoromethoxy (-OCF₃) C-F stretch1150 – 1250Very strong, broad. Dominates the fingerprint region.
Aromatic Ring C=C stretch~1600, 1500Medium to strong.
Aromatic Ring Out-of-plane C-H bend800 – 850Strong. Indicates the multi-substitution pattern.
Methodological Workflow

IR_Analysis cluster_methods Technique Selection Sample 4-Methoxy-1-nitro-2- (trifluoromethoxy)benzene ATR ATR-FTIR (Diamond) Evanescent Wave Penetration Sample->ATR Trans Transmission (KBr Pellet) Full Optical Pathlength Sample->Trans Res High Spectral Resolution (Linear Dynamic Range) ATR->Res Sat C-F Band Saturation (Masks C-O stretch) Trans->Sat Nitro -NO₂ Stretch (1530 & 1350 cm⁻¹) Res->Nitro Methoxy -OCH₃ Stretch (2835 & 1040 cm⁻¹) Res->Methoxy Trifluoro -OCF₃ Stretch (1150-1250 cm⁻¹) Res->Trifluoro

Workflow comparing ATR-FTIR and Transmission methods for resolving fluorinated aromatic IR spectra.
References
  • Spectroscopy Online. "The C-O Bond III: Ethers By a Knockout." 1

  • RSC Publishing. "The adsorption of nitrobenzene over an alumina-supported palladium catalyst: an infrared spectroscopic study." 2

  • PMC. "Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups."3

  • ACS Publications. "FTIR-ATR Study of Water Distribution in a Short-Side-Chain PFSI Membrane." 4

  • PMC. "Attenuated total reflection-Fourier transform infrared spectroscopy: a universal analytical technique with promising applications in forensic analyses." 5

Sources

Validation

High-Resolution Mass Spectrometry (HRMS) Profiling of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene: Orbitrap vs. Q-TOF Comparison

Executive Summary The structural elucidation and quantification of heavily substituted fluorinated nitroaromatics require analytical platforms capable of extreme mass accuracy and robust fragmentation profiling. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation and quantification of heavily substituted fluorinated nitroaromatics require analytical platforms capable of extreme mass accuracy and robust fragmentation profiling. This guide provides an objective, data-driven comparison of two premier High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—for the analysis of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (CAS: 1260770-16-8) 1[1]. By examining self-validating experimental protocols, exact mass accuracy, and MS/MS fragmentation pathways, this guide empowers researchers in drug metabolism and pharmacokinetics (DMPK) and agrochemical development to select the optimal HRMS workflow.

Scientific Context & Causality

Historically, triple quadrupole (QQQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode were the gold standard for small molecule quantification. However,2[2].

The Analytical Challenge: 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (C8H6F3NO4, Monoisotopic Mass: 237.0249 Da) presents unique analytical challenges. The presence of highly electronegative groups (nitro and trifluoromethoxy) makes the molecule prone to in-source fragmentation. Furthermore, in complex biological or environmental matrices, low-mass analytes (m/z < 300) are highly susceptible to isobaric interferences.

The Causality of Platform Choice:

  • Orbitrap MS: 3[3].

  • Q-TOF MS: 4[4], making them ideal for coupling with ultra-fast UHPLC gradients where peak widths are less than 2 seconds.

Experimental Methodology (Self-Validating Protocol)

To ensure maximum trustworthiness, the following comparative protocol utilizes a self-validating system incorporating internal standards and continuous lock-mass calibration.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Causality: Liquid-liquid extraction (LLE) using methyl tert-butyl ether (MTBE) selectively partitions the hydrophobic fluorinated target away from polar matrix components (e.g., salts, proteins), minimizing ion suppression.

  • Protocol:

    • Spike 100 µL of the matrix sample with 10 µL of a stable isotopically labeled internal standard (IS) to continuously validate extraction recovery.

    • Add 500 µL of MTBE, vortex aggressively for 2 minutes, and centrifuge at 14,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean vial, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 100 µL of 90:10 Water:Acetonitrile.

Step 2: UHPLC Separation

  • Causality: A sub-2 µm particle size column is deployed to achieve high theoretical plate counts, resulting in sharp, concentrated peaks that enhance the signal-to-noise ratio.

  • Protocol:

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.

Step 3: HRMS Acquisition Parameters

  • Causality:5[5]. Both platforms are tuned for positive electrospray ionization (ESI+), targeting the [M+H]+ ion.

  • Orbitrap MS Protocol:

    • Mode: Full Scan / data-dependent MS2 (ddMS2).

    • Resolution: 140,000 FWHM (Full Scan) / 17,500 FWHM (MS2).

    • AGC Target: 3e6. Maximum Injection Time: 100 ms.

  • Q-TOF MS Protocol:

    • Mode: TOF MS / Information Dependent Acquisition (IDA).

    • Resolution: 40,000 FWHM.

    • Accumulation Time: 100 ms.

Step 4: System Suitability & Validation

  • Protocol: A background lock mass (e.g., fluoranthene or ambient polysiloxanes) is monitored continuously. If the mass error of the lock mass exceeds 2.0 ppm, the acquisition sequence is programmed to halt automatically, preventing the collection of compromised data.

Analytical Workflow Diagram

Workflow cluster_HRMS HRMS Platforms Compared Sample Sample Prep (Liquid-Liquid Extraction) UHPLC UHPLC Separation (C18 Column, 1.7 µm) Sample->UHPLC ESI ESI+ Ionization (Lock Mass Calibration) UHPLC->ESI Orbitrap Orbitrap MS Res: 140,000 FWHM Mass Acc: <1 ppm ESI->Orbitrap Split QTOF Q-TOF MS Res: 40,000 FWHM Mass Acc: <3 ppm ESI->QTOF Split Data Data Processing (Exact Mass & MS/MS) Orbitrap->Data QTOF->Data

Fig 1: Comparative UHPLC-HRMS analytical workflow for Orbitrap and Q-TOF platforms.

Data Presentation & Comparative Analysis

The precise monoisotopic mass of the protonated precursor [M+H]+ is calculated at 238.0327 Da . Table 1 outlines the comparative performance of both platforms in full-scan mode.

Table 1: Precursor Ion Accurate Mass Comparison

PlatformTheoretical m/z [M+H]+Experimental m/zMass Error (ppm)Resolving Power (FWHM)
Orbitrap MS 238.0327238.0325-0.8140,000
Q-TOF MS 238.0327238.0332+2.145,000

Upon isolation of the precursor ion, Higher-energy Collisional Dissociation (HCD) in the Orbitrap and Collision-Induced Dissociation (CID) in the Q-TOF yield characteristic fragmentation patterns. The primary diagnostic fragments involve the neutral loss of the nitro group (-NO2) and the trifluoromethoxy group (-OCF3).

Table 2: Key MS/MS Fragments (Orbitrap HCD vs. Q-TOF CID)

Fragment AssignmentTheoretical m/zOrbitrap m/z (Error)Q-TOF m/z (Error)Relative Abundance
[M+H-CH3]+ 223.0092223.0090 (-0.9 ppm)223.0097 (+2.2 ppm)15%
[M+H-NO2]+ 192.0398192.0396 (-1.0 ppm)192.0404 (+3.1 ppm)100% (Base Peak)
[M+H-OCF3]+ 153.0426153.0425 (-0.6 ppm)153.0431 (+3.2 ppm)45%
[M+H-NO2-CH3]+ 177.0163177.0161 (-1.1 ppm)177.0168 (+2.8 ppm)30%

Fragmentation Pathway Diagram

Fragmentation Precursor [M+H]+ m/z 238.0327 C8H7F3NO4+ Frag1 [M+H-NO2]+ m/z 192.0398 C8H7F3O2+ Precursor->Frag1 -NO2 (45.9929 Da) Frag2 [M+H-OCF3]+ m/z 153.0426 C7H7NO3+ Precursor->Frag2 -OCF3 (84.9901 Da) Frag3 [M+H-CH3]+ m/z 223.0092 C7H4F3NO4+ Precursor->Frag3 -CH3 (15.0235 Da) Frag4 [M+H-NO2-CH3]+ m/z 177.0163 C7H4F3O2+ Frag1->Frag4 -CH3 (15.0235 Da) Frag3->Frag4 -NO2 (45.9929 Da)

Fig 2: Proposed MS/MS fragmentation pathway for 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene.

Discussion: Platform Performance Evaluation

Mass Accuracy & Resolving Power: The Orbitrap's ability to operate at 140,000 FWHM provides a distinct advantage for this specific compound. Fluorinated molecules often suffer from isobaric interferences in complex matrices (e.g., overlapping with endogenous lipid fragments). The sub-1 ppm mass accuracy of the Orbitrap ensures unambiguous elemental composition assignment, whereas the Q-TOF (maxing out near 45,000 FWHM) may struggle to resolve the target from closely eluting matrix background ions.

Acquisition Speed & Compatibility: Q-TOF instruments are continuous beam mass spectrometers, allowing for exceptionally high acquisition rates (up to 100 Hz). If the UHPLC gradient is compressed to <2 minutes, resulting in peak widths of ~1 second, the Q-TOF will yield superior data points across the peak. Conversely, the Orbitrap is a pulsed trapping device; operating at 140,000 FWHM restricts the scan rate to ~3-4 Hz. However,3[3].

Polarity Switching: Nitroaromatics can occasionally benefit from negative ionization mode (forming radical anions).5[5].

References

  • Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. MDPI. 4

  • The Switch Is on: from triple quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Thermo Fisher Scientific. 5

  • First Choice in High Resolution Mass Spectrometry with Orbitrap Mass Analyzer Technology for Screening, Confirmative and Quantitation. Thermo Fisher Scientific. 3

  • High-resolution mass spectrometry: an essential tool for DMPK studies of novel peptide-based modalities. Bioanalysis Zone. 2

  • 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (CAS 1260770-16-8). Wanvibio. 1

Sources

Safety & Regulatory Compliance

Safety

4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex fluorinated nitroaromatics requires more than rote compliance—it demands a mechanistic understanding of the molecule's reactivity. 4-Methoxy-1-nitro-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex fluorinated nitroaromatics requires more than rote compliance—it demands a mechanistic understanding of the molecule's reactivity. 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (CAS: 1260770-16-8) is a highly specialized intermediate utilized in advanced drug development and agrochemical synthesis.

Because this molecule features both a strongly electron-withdrawing nitro group (-NO₂) and a lipophilic trifluoromethoxy group (-OCF₃), it presents unique logistical and safety challenges. Improper disposal can lead to exothermic degradation or the release of highly toxic combustion byproducts, including Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) [1].

This guide provides a definitive, self-validating operational framework for the safe handling, spill response, and final disposal of this compound.

Physicochemical Profile & Waste Classification

To design an effective disposal strategy, we must first quantify the physical and regulatory parameters of the waste stream. The presence of the trifluoromethoxy group classifies this material strictly as a Halogenated Organic Waste , which dictates specific incineration requirements to prevent the environmental release of recalcitrant fluorinated pollutants [4].

Table 1: Quantitative Chemical & Waste Profiling

ParameterSpecification / DataOperational Implication
Chemical Name 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzeneN/A
CAS Registry Number 1260770-16-8Use for manifesting hazardous waste.
Molecular Formula C₈H₆F₃NO₄High fluorine and nitrogen content.
Molecular Weight 237.13 g/mol Determines stoichiometric absorbent needs.
EPA Waste Classification Halogenated Organic / NitroaromaticMust adhere to EPA hazardous waste rules [3].
Combustion Byproducts HF, NOx, CO, CO₂Requires alkaline scrubber during incineration.
Incompatible Materials Aliphatic amines, strong bases, reducing agentsHigh risk of exothermic SNAr reactions.

Mechanistic Hazard Analysis: The SNAr Vulnerability

A common critical failure in laboratory waste management is the blind mixing of organic waste streams. For 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene, the nitro group at position 1 and the trifluoromethoxy group at position 2 severely deplete the electron density of the aromatic ring.

The Causality of the Hazard: This electron deficiency makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . If this compound is inadvertently disposed of in a waste carboy containing aliphatic amines (e.g., triethylamine, piperidine) or strong aqueous bases, a nucleophile can attack the ring. This forms a highly unstable Meisenheimer complex, leading to rapid, exothermic decomposition and the potential off-gassing of toxic HF [1].

SNAr_Hazard A 4-Methoxy-1-nitro-2- (trifluoromethoxy)benzene C Meisenheimer Complex (Anionic Intermediate) A->C Nucleophilic Attack B Aliphatic Amines (Incompatible Waste) B->C Electron Donation D Exothermic Degradation & Toxic Gas Release C->D Rapid Decomposition

Figure 1: Nucleophilic Aromatic Substitution (SNAr) hazard pathway when mixed with incompatible amine waste.

Self-Validating Protocol: Emergency Spill Response

In the event of a spill, standard organic solvent protocols are insufficient. Nitroaromatics possess inherent energetic potential, meaning combustible absorbents (like sawdust or paper towels) can create a secondary fire hazard.

Step-by-Step Methodology:

  • Isolation & PPE: Evacuate the immediate 5-meter radius. Don heavy-duty nitrile or neoprene gloves, a chemical-resistant apron, and a full-face respirator with organic vapor/acid gas cartridges.

  • Inert Containment: Surround the spill perimeter with an inert, non-combustible absorbent such as calcined diatomaceous earth, dry sand, or vermiculite. Do not use combustible materials.

  • Absorption & Neutralization: Work the inert absorbent into the spill from the outside in. If the spill occurred in the presence of acids or bases, apply a commercial amphoteric neutralizer.

  • Validation Checkpoint (Self-Validation): Before packaging the waste, take a 1-gram sample of the absorbed slurry, suspend it in 10 mL of DI water, and test with a universal pH indicator strip. Do not proceed until the pH reads between 6.5 and 7.5. This confirms the absence of residual reactive acids/bases that could pressurize the waste drum.

  • Collection: Use non-sparking polypropylene tools to sweep the neutralized matrix into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the spill surface with a 5% sodium bicarbonate solution, followed by a water rinse.

Waste Segregation & Final Disposal Operations

Because nitroaromatic compounds are notoriously recalcitrant to natural biodegradation and pose severe toxicity risks to aquatic ecosystems [4], standard landfill disposal or low-temperature incineration is strictly prohibited. The EPA mandates specific destruction protocols for halogenated nitroaromatics[2].

Standard Operating Procedure for Final Disposal:
  • Segregation: Isolate 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene waste exclusively in carboys designated for "Halogenated Organic Waste." Ensure the carboy is vented to prevent pressure buildup from slow off-gassing.

  • Manifesting: Label the container with the exact CAS number (1260770-16-8) and flag it for "High-Temperature Incineration."

  • High-Temperature Incineration (The "Why"): The waste must be transferred to a licensed facility capable of incineration at temperatures exceeding 1,100°C (2,012°F) . Lower temperatures will fail to break the strong C-F bonds of the trifluoromethoxy group, resulting in the emission of toxic perfluoroalkyl substances (PFAS).

  • Scrubber Validation: The incineration facility must utilize an alkaline wet scrubber system (typically using sodium hydroxide or calcium carbonate). Causality: As the molecule combusts, the fluorine and nitrogen atoms are converted into HF and NOx gases. The alkaline scrubber neutralizes these into harmless salts (e.g., Calcium Fluoride) before atmospheric release.

Waste_Disposal Start Waste Generation: Fluorinated Nitroaromatic Seg1 Halogenated Organic Waste Stream Start->Seg1 Proper Segregation Seg2 Aqueous/Amine Waste Stream Start->Seg2 INCORRECT Process1 High-Temp Incineration (>1100°C) Seg1->Process1 Transport via Licensed Vendor Seg2->Start Re-evaluate Process2 Alkaline Scrubber (Neutralizes HF & NOx) Process1->Process2 Combustion Exhaust End Safe Environmental Discharge Process2->End EPA Compliant

Figure 2: Operational workflow for the segregation and high-temperature incineration of fluorinated nitroaromatic waste.

References

  • U.S. Environmental Protection Agency (EPA). "Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC)." EPA. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Potential for Human Exposure to Nitroaromatics." CDC. [Link]

  • ResearchGate. "Environmental occurrence, toxicity concerns, and remediation of recalcitrant nitroaromatic compounds." Journal of Environmental Management. [Link]

Handling

Standard Operating Procedure &amp; PPE Matrix: Handling 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene

A Technical Guide for Researchers and Drug Development Professionals As a Senior Application Scientist, I recognize that handling advanced fluorinated nitroaromatics requires moving beyond generic safety guidelines. 4-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I recognize that handling advanced fluorinated nitroaromatics requires moving beyond generic safety guidelines. 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene (CAS: 1260770-16-8) presents a unique physicochemical profile. The integration of a highly lipophilic trifluoromethoxy (-OCF3) group with an electron-withdrawing nitro (-NO2) group on a benzene ring fundamentally alters the molecule's dermal penetration kinetics and systemic toxicity profile.

This guide provides a self-validating, step-by-step operational and disposal plan designed to ensure absolute safety, regulatory compliance, and experimental integrity in your laboratory.

Hazard Causality & Physicochemical Profiling

Before donning Personal Protective Equipment (PPE), it is critical to understand why the equipment is necessary. Nitroaromatics are notorious for rapid dermal absorption, which can lead to methemoglobinemia—a dangerous condition where Fe2+ in hemoglobin is oxidized to Fe3+, severely impairing oxygen transport ()[1].

The addition of the -OCF3 group increases the molecule's partition coefficient (LogP). This means the compound will permeate lipid bilayers and standard thin-film lab gloves much faster than unsubstituted analogs ()[2]. Based on read-across data from closely related fluorinated nitrobenzenes, we must operate under strict hazard classifications.

Table 1: Hazard Profile & Mechanistic Causality

Hazard CodeDescriptionMechanistic Causality
H302 Harmful if swallowedRapid systemic absorption leading to oxidative stress and methemoglobinemia[1].
H315 Causes skin irritationHigh lipophilicity disrupts the stratum corneum lipid matrix, accelerating dermal penetration[2].
H319 Causes serious eye irritationDirect chemical interaction and protein denaturation upon contact with corneal tissues.
H335 May cause respiratory irritationVolatilization or aerosolized particulates irritate mucosal membranes in the respiratory tract.
The Personal Protective Equipment (PPE) Matrix

To counteract the rapid permeation rates of fluorinated nitroaromatics, your PPE must function as a self-validating barrier system. If one layer fails, the secondary layer must provide a critical window for safe doffing and decontamination. Standard 4-mil nitrile gloves offer insufficient breakthrough time for prolonged exposure to these specific chemicals ()[3].

Table 2: Advanced PPE Requirements

PPE CategoryRequired SpecificationScientific Justification
Hand Protection Inner: 4-mil Nitrile Outer: Viton™ or Butyl RubberFluorinated aromatics permeate thin nitrile rapidly. Viton/Butyl rubber provides superior chemical resistance to highly penetrating nitro-compounds[3].
Eye Protection Indirect-vent Chemical Splash GogglesPrevents vapor accumulation while blocking liquid splashes and aerosolized particulates[3].
Body Protection Flame-Resistant (FR) Lab Coat + Tyvek SleevesNitroaromatics are combustible[3]. Tyvek sleeves prevent accidental wrist exposure during fume hood operations.
Respiratory NIOSH-Approved N95/P100 (if outside hood)Mitigates inhalation of H335-classified particulates during bulk transfers or in the event of a primary engineering control failure[4].
Operational Workflow & Methodologies

All handling of 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene must be conducted within a properly certified Class II chemical fume hood to mitigate inhalation risks and isolate combustible vapors[5].

HandlingWorkflow Start Risk Assessment & PPE Donning FumeHood Transfer to Class II Fume Hood Start->FumeHood Verify airflow Weighing Weighing / Aliquoting (Closed System) FumeHood->Weighing Minimize exposure Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolve in solvent Waste Segregate Waste (Halogenated Organics) Reaction->Waste Collect byproducts Decon Decontaminate Workspace & Doff PPE Waste->Decon Final cleanup

Operational workflow for the safe handling and processing of fluorinated nitroaromatics.

Protocol 1: Safe Weighing and Transfer
  • Preparation: Verify fume hood airflow is within the optimal range (typically 80-100 fpm). Clear the workspace of incompatible materials (e.g., strong reducing agents, strong bases).

  • Donning: Apply the double-glove system (Nitrile inner, Viton outer) and secure Tyvek sleeves over the outer glove cuffs to eliminate exposed skin[3].

  • Closed-System Weighing: Place a static-dissipative weighing boat on the analytical balance inside the fume hood. Tare the balance.

  • Transfer: Using a grounded anti-static spatula, carefully transfer the required mass. Cap the source chemical bottle immediately to prevent volatilization.

  • Solubilization: Dissolve the compound in your designated reaction solvent before removing the vessel from the fume hood. Never transport dry, unsealed fluorinated nitroaromatic powder across the laboratory.

Emergency Response & Spill Management

In the event of a spill, immediate action is required to prevent dermal exposure and environmental contamination. Because skin absorption is rapid, decontamination must be prioritized[1].

Protocol 2: Chemical Spill Decontamination
  • Evacuate & Isolate: Immediately alert personnel and evacuate the immediate area. Ensure all ignition sources are extinguished, as nitroaromatics are combustible[3].

  • Assess PPE: Verify that your Viton/Butyl gloves and splash goggles are intact before approaching the spill[3].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels[4].

  • Neutralization & Collection: Carefully sweep the absorbed mixture using spark-proof tools into a high-density polyethylene (HDPE) hazardous waste container[4].

  • Surface Decontamination: Wash the affected surface thoroughly with a compatible solvent (e.g., isopropanol) followed by copious amounts of soap and water to degrade residual lipophilic traces[1].

Disposal Plan & Environmental Logistics

Fluorinated compounds pose severe environmental hazards due to the extreme thermodynamic stability of the carbon-fluorine (C-F) bond. Improper disposal can lead to the formation of persistent per- and polyfluoroalkyl substances (PFAS) in the environment[2]. Furthermore, fluorinated aromatic acids and their derivatives can act as highly stable, conservative contaminants in groundwater if leached.

Protocol 3: Waste Segregation and Disposal
  • Segregation: Strictly segregate all waste containing 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene into dedicated "Halogenated Organic Waste" containers. Never mix with non-halogenated solvents.

  • Labeling: Clearly label the container with the CAS number (1260770-16-8) and specific hazard warnings (Toxic, Halogenated, Combustible).

  • Incineration: Disposal must be handled by a certified hazardous waste contractor capable of high-temperature incineration (typically >1100°C). The facility must be equipped with acid gas scrubbers to safely neutralize the hydrofluoric acid (HF) and nitrogen oxides (NOx) generated during the combustion of fluorinated nitroaromatics[3].

References
  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Nitrobenzene." NJ.gov. Available at:[Link]

  • Vastani Chem. "Material Safety Data Sheet: Nitrobenzene." Vastani. Available at: [Link]

  • ResearchGate. "In Vitro Characterization of the Endocrine Disrupting Effects of Per- and Poly-fluoroalkyl Substances (PFASs)." ResearchGate. Available at: [Link]

  • International Atomic Energy Agency (IAEA). "Evaluation of Fluorinated Aromatic Acids as Hydrologic Tracers." IAEA Master Reports. Available at: [Link]

Sources

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